molecular formula C8H10N2O2 B1361603 3,5-Diamino-4-methylbenzoic acid CAS No. 6633-36-9

3,5-Diamino-4-methylbenzoic acid

Cat. No.: B1361603
CAS No.: 6633-36-9
M. Wt: 166.18 g/mol
InChI Key: KNWUVCLZVAITFP-UHFFFAOYSA-N
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Description

3,5-Diamino-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWUVCLZVAITFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288576
Record name 3,5-diamino-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-36-9
Record name 6633-36-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diamino-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diamino-4-methylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with two amino groups and one methyl group. This unique arrangement of functional groups—a carboxylic acid, two aromatic amines, and a methyl group—imparts a distinct set of physicochemical properties that make it a molecule of interest for synthetic chemistry and materials science. This guide provides an in-depth analysis of its key properties, outlines robust experimental protocols for their determination, and offers insights into the causality behind these analytical choices, ensuring a thorough understanding for research and development applications.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unique identifiers. These elements are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The electron-donating amino groups and the electron-withdrawing carboxylic acid group on the benzene ring influence its reactivity, polarity, and intermolecular interactions.

3,5-Diamino-4-methylbenzoic_acid C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 N1 NH₂ C3->N1 C5 C C4->C5 C_methyl CH₃ C4->C_methyl C6 C C5->C6 N2 NH₂ C5->N2 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification, the following identifiers are critical:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 6633-36-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Synonyms 3,5-Diamino-p-toluic acid[2]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological environments. The table below summarizes the core properties of this compound.

PropertyValueSource(s)
Appearance White crystalline solid[2]
Melting Point Approx. 240-245°C[2]
Boiling Point 453.3°C at 760 mmHg (Predicted)[2]
Density 1.353 g/cm³ (Predicted)[2]
Solubility Soluble in water, slightly soluble in ethanol[2]
pKa Not experimentally determined in searches. Estimated based on similar structures.

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of physicochemical data, standardized and well-understood experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).[3]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[4] Place a small amount of the crystalline solid into a capillary tube, sealing one end.[5] Pack the solid to a height of 1-2 mm by tapping the sealed end on a hard surface or dropping it through a long glass tube.[3][4][5]

  • Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.[4]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to find a rough range.[3]

  • Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point.[3] Begin heating at a slow, controlled rate (1-2°C/minute) as the temperature approaches the expected melting point.[3][4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting range is T1-T2.[4]

Causality: A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the temperature range over which the solid-to-liquid phase transition occurs.[5]

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry Sample prep2 Load Capillary Tube prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Heat Rapidly (Optional) meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Record T1 (First Drop) meas3->meas4 meas5 Record T2 (Fully Melted) meas4->meas5 result Melting Range (T1-T2) meas5->result

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound is governed by the "like dissolves like" principle. The presence of polar amino and carboxylic acid groups suggests solubility in polar solvents, while the aromatic ring provides nonpolar character. This molecule is amphipathic.

Protocol:

  • Initial Screening: Place approximately 10 mg of the solid into a small test tube.[6]

  • Water Solubility: Add 1 mL of deionized water. Shake vigorously for 30-60 seconds.[6][7][8] Observe if the solid dissolves completely.

  • pH Test: If soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[6][7] Given the presence of both acidic (carboxylic) and basic (amino) groups, the pH will depend on their relative strengths (pKa and pKb).

  • Acid/Base Solubility: If insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[7][9]

    • Rationale: The basic amino groups will be protonated by HCl to form a soluble ammonium salt. The acidic carboxylic group will be deprotonated by NaOH to form a soluble carboxylate salt.

  • Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and a nonpolar solvent like hexane to fully characterize the solubility profile.[8][10]

solubility_workflow start Start: 10 mg Sample water_test Add 1 mL Water & Shake start->water_test is_water_soluble Soluble? water_test->is_water_soluble ph_test Test pH of Solution is_water_soluble->ph_test Yes acid_base_test Insoluble in Water is_water_soluble->acid_base_test No end End: Solubility Profile ph_test->end hcl_test Add 5% HCl acid_base_test->hcl_test is_hcl_soluble Soluble? hcl_test->is_hcl_soluble naoh_test Add 5% NaOH is_hcl_soluble->naoh_test No is_hcl_soluble->end Yes (Amine Present) is_naoh_soluble Soluble? naoh_test->is_naoh_soluble organic_test Test Organic Solvents (Ethanol, Hexane) is_naoh_soluble->organic_test No is_naoh_soluble->end Yes (Acid Present) organic_test->end

Caption: Decision workflow for systematic solubility testing.

pKa Determination via Potentiometric Titration

Principle: The pKa is the pH at which a functional group is 50% ionized. For this compound, we expect at least three pKa values: one for the carboxylic acid and one for each of the two amino groups. Potentiometric titration monitors pH changes as a titrant is added, and the inflection points on the resulting curve correspond to the pKa values.[11][12]

Protocol:

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM to 10 mM) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.[11][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[13]

  • Titration:

    • To determine the pKa of the carboxylic acid, titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • To determine the pKa values of the amino groups (as their conjugate acids), first acidify the sample with a known excess of strong acid (e.g., HCl) and then titrate with standardized NaOH.

  • Data Acquisition: Record the pH value after each incremental addition of titrant, ensuring the reading is stable before proceeding.[13]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points on the titration curve.[12][13] This can be more accurately found by plotting the first derivative (ΔpH/ΔV) of the curve.

Self-Validation: The accuracy of this method is validated by the calibration of the pH meter and the use of a standardized titrant. The sharpness of the inflection points on the titration curve provides confidence in the determined pKa values.[14]

Spectroscopic Profile

While detailed spectral data was not available in the initial search, a theoretical spectroscopic profile can be predicted based on the known structure. For definitive identification, experimental acquisition of these spectra is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons, the amino protons (which may be broad and exchangeable), the methyl protons (a sharp singlet), and the carboxylic acid proton (a broad singlet at high chemical shift).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino groups, the C=O stretch of the carboxyl group, and various C-H and C=C stretches from the aromatic ring and methyl group.

Conclusion

This compound possesses a compelling combination of functional groups that define its physicochemical properties. Its solid nature, high melting point, and amphipathic solubility are direct consequences of its molecular architecture, which allows for strong intermolecular hydrogen bonding. The protocols outlined in this guide provide a robust framework for the empirical determination and verification of these properties. A thorough characterization, grounded in these reliable experimental methods, is the cornerstone of successful research and development endeavors involving this versatile chemical intermediate.

References

An In-depth Technical Guide to 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Diamino-4-methylbenzoic acid, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its applications as a strategic building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound, also known as 3,5-Diamino-p-toluic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two amino groups and a methyl group, makes it a highly versatile scaffold in organic synthesis. The strategic placement of these functional groups—a carboxylic acid for amide bond formation or further derivatization, and two nucleophilic amino groups—provides multiple reaction pathways for the construction of complex heterocyclic systems.[2][3][4] This trifunctional nature is particularly valuable in the synthesis of privileged structures in medicinal chemistry, which are molecular frameworks that are known to bind to multiple biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 6633-36-9[5]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point ~240-245 °C[1]
Boiling Point (Predicted) 453.3 °C at 760 mmHg[1]
Density (Predicted) 1.353 g/cm³[1]
Solubility Soluble in water, slightly soluble in ethanol. Expected to be soluble in polar organic solvents like DMSO and DMF.[1]
IUPAC Name This compound[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a description of the expected spectral features based on its structure and data from analogous compounds.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following signals are expected (predicted chemical shifts in DMSO-d₆):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C2-H, C6-H)~6.5 - 7.0Singlet2H
Amino (-NH₂)~4.5 - 5.5Broad Singlet4H
Methyl (-CH₃)~2.0 - 2.2Singlet3H
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet1H

The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. The amino protons will likely appear as a broad singlet and their chemical shift can be concentration-dependent. The methyl protons will also be a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Based on the structure, eight distinct signals are expected.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165 - 175
C-NH₂ (C3, C5)~140 - 150
C-CH₃ (C4)~115 - 125
C-COOH (C1)~110 - 120
C-H (C2, C6)~105 - 115
-CH₃~15 - 25

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching vibration, broadened due to hydrogen bonding
N-H (Amino)3500 - 3300Symmetric and asymmetric stretching vibrations
C-H (Aromatic)3100 - 3000Stretching vibration
C-H (Methyl)2980 - 2850Stretching vibration
C=O (Carboxylic Acid)1700 - 1680Stretching vibration
C=C (Aromatic)1600 - 1450Ring stretching vibrations
C-N1350 - 1250Stretching vibration

2.2.4. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.18). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6]

Synthesis and Purification

A reliable and scalable synthesis of this compound is critical for its application in research and development. A common and effective method involves a two-step process: the dinitration of p-toluic acid followed by the catalytic hydrogenation of the resulting 3,5-dinitro-4-methylbenzoic acid.

Synthetic Workflow Diagram

Synthesis_Workflow p_toluic_acid p-Toluic Acid (CAS 99-94-5) dinitration Step 1: Dinitration p_toluic_acid->dinitration mixed_acid Mixed Acid (Fuming HNO₃ / H₂SO₄) mixed_acid->dinitration dinitro_intermediate 3,5-Dinitro-4-methylbenzoic acid (CAS 16533-71-4) dinitration->dinitro_intermediate hydrogenation Step 2: Catalytic Hydrogenation dinitro_intermediate->hydrogenation h2_catalyst H₂ Gas & Pd/C Catalyst h2_catalyst->hydrogenation final_product This compound (CAS 6633-36-9) hydrogenation->final_product purification Purification (Recrystallization) final_product->purification

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

3.2.1. Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic acid

This protocol is adapted from a well-established procedure for the dinitration of benzoic acid.[7] The methyl group in p-toluic acid is an ortho-, para-director and is activating, while the carboxylic acid group is a meta-director and deactivating. The nitration will occur at the positions ortho to the methyl group and meta to the carboxylic acid group.

  • Materials:

    • p-Toluic acid

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid (sp. gr. 1.5)

    • Ice

    • 50% Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add p-toluic acid to concentrated sulfuric acid with stirring until fully dissolved.

    • Cool the mixture to 0-5 °C.

    • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a steam bath for 2-3 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from 50% ethanol to obtain pure 3,5-Dinitro-4-methylbenzoic acid.

3.2.2. Step 2: Synthesis of this compound

This step involves the reduction of the two nitro groups to amino groups using catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[4][8]

  • Materials:

    • 3,5-Dinitro-4-methylbenzoic acid

    • Methanol or Ethanol

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • Dissolve 3,5-Dinitro-4-methylbenzoic acid in methanol or ethanol in a hydrogenation vessel.

    • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

    • Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid.

Analytical Quality Control

To ensure the quality and purity of synthesized this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Workflow Diagram

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection sample_prep->injection hplc_system HPLC System separation C18 Reverse-Phase Column Separation hplc_system->separation injection->hplc_system detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis purity_report Purity Assessment data_analysis->purity_report

Caption: General workflow for HPLC analysis of this compound.

Recommended HPLC Method

The following is a starting point for developing a robust HPLC method for the analysis of this compound, adapted from methods for similar aromatic acids.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should provide good separation of the product from starting materials and potential by-products. The retention time and peak purity can be used to determine the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Precursor for Kinase Inhibitors

A significant application of diaminobenzoic acid derivatives is in the synthesis of scaffolds for kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core is a well-known "privileged scaffold" in kinase inhibitor design. 3,5-Diamino-4-methylbenzonitrile, a closely related compound, is a precursor for these structures.[2][3] The diamino functionality can be used to construct a pyrazole ring, which is then further elaborated to form the fused pyrazolo[1,5-a]pyrimidine system. This highlights the potential of this compound in similar synthetic strategies.

Role as a Versatile Building Block

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a wide range of molecular architectures. The amino groups can be selectively protected and functionalized, and the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility enables the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS 6633-36-9) is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward and scalable synthesis, make it an attractive building block for medicinal chemists. Its utility as a precursor to complex heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in the development of novel therapeutics. This guide provides the foundational technical information required for the effective utilization of this versatile compound in a research and development setting.

References

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diamino-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a benzoic acid core with two electron-donating amino groups and a methyl group, give rise to a unique electronic environment that can be elucidated through spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the substitution pattern on the aromatic ring. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in a typical deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is often preferred for benzoic acids as it can solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH₂).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6~6.8 - 7.2Singlet2H
-CH₃ (C8)~2.1 - 2.3Singlet3H
-NH₂ (N1, N2)~4.5 - 5.5 (broad)Singlet (broad)4H
-COOH (C7)>10.0 (broad)Singlet (broad)1H

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for this molecule. It readily dissolves the polar benzoic acid and its hydrogen-bonding capabilities slow down the exchange rate of the acidic -COOH and basic -NH₂ protons with residual water, making them observable as broad singlets.

  • Aromatic Protons (H-2, H-6): The two amino groups and the methyl group are all electron-donating groups. This results in increased electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to benzene (δ 7.36 ppm). Due to the symmetrical substitution, H-2 and H-6 are chemically equivalent and are not coupled to any adjacent protons, thus they are expected to appear as a single singlet.

  • Methyl Protons (-CH₃): The methyl protons are attached to an sp²-hybridized carbon of the aromatic ring and are expected to resonate in the typical range for aryl methyl groups. The singlet multiplicity is due to the absence of adjacent protons.

  • Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, they are typically observed as a broad singlet.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known substituent effects of amino, methyl, and carboxyl groups on a benzene ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C7)~168 - 172
C-3, C-5~145 - 150
C-1~128 - 132
C-4~120 - 125
C-2, C-6~110 - 115
-CH₃ (C8)~15 - 20

Interpretation of Predicted ¹³C Chemical Shifts:

  • Carbonyl Carbon (C-7): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Carbons Bearing Amino Groups (C-3, C-5): The amino groups are strong electron-donating groups, which cause a significant deshielding effect on the carbons to which they are attached (ipso-carbons).

  • Quaternary Carbons (C-1 and C-4): The chemical shifts of the other quaternary carbons are influenced by the combined effects of the attached and neighboring substituents.

  • Aromatic CH Carbons (C-2, C-6): The ortho and para positions relative to the electron-donating amino groups experience increased electron density, leading to a shielding effect and an upfield shift for C-2 and C-6.

  • Methyl Carbon (C-8): The methyl carbon is expected to resonate in the typical aliphatic region.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

The IR spectrum is instrumental in identifying the functional groups present in this compound. The following table outlines the predicted characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300 (very broad)Strong, Broad
N-H stretch (primary amine)3300-3500Medium, Doublet
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2850-2960Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=C stretch (aromatic)1550-1650Medium to Strong
C-N stretch (aromatic amine)1250-1350Medium

Interpretation of Predicted IR Absorption Bands:

  • O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often overlapping with the C-H stretching region.[1]

  • N-H Stretch: Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For aromatic carboxylic acids, this peak generally falls between 1710 and 1680 cm⁻¹.[2]

  • C=C Aromatic Stretch: The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1550-1650 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected in the fingerprint region.

Experimental Protocols: A Self-Validating System

NMR Sample Preparation (Illustrative Protocol):

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently vortex the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Trustworthiness of the Protocol: The use of a standard deuterated solvent and a high-field NMR instrument ensures high-resolution spectra. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR-FTIR Protocol):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound powder onto the crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique for solid samples, requiring minimal sample preparation. The background correction is crucial for obtaining an accurate spectrum of the sample.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

Spectroscopic Analysis Workflow cluster_workflow A Compound Synthesis & Purification B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Data Integration & Structural Elucidation B->E C->E D->E F Final Structure Confirmation E->F

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretations are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule in research and development settings. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

An In-depth Technical Guide to the Solubility of 3,5-Diamino-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3,5-Diamino-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the physicochemical properties of this compound, presents a detailed protocol for its solubility determination, and discusses the theoretical underpinnings of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a fundamental physicochemical property that dictates the fate of a compound in a given system. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] In chemical synthesis, understanding solubility is paramount for efficient reaction kinetics, product isolation, and purification. This guide focuses on this compound, an aromatic compound with both acidic and basic functional groups, making its solubility behavior complex and highly dependent on the solvent environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential to predict and interpret its solubility. Key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 166.18 g/mol --INVALID-LINK--
Appearance White crystalline solid-
Melting Point Not available-
Boiling Point 453.3 °C at 760 mmHg (Predicted)-
pKa (Predicted values would be needed)-
LogP (Predicted values would be needed)-

The structure of this compound, with its carboxylic acid group and two amino groups attached to a benzene ring, suggests a molecule with both polar and non-polar characteristics. The amino groups can act as hydrogen bond donors and acceptors, while the carboxylic acid group can also participate in hydrogen bonding and can ionize to form a carboxylate anion. The methyl group and the benzene ring contribute to its non-polar character. This amphiphilic nature is key to its solubility profile.

Solubility Profile: Expected Trends in Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Expected SolubilityRationale
Water 80.1Moderately SolubleThe presence of multiple hydrogen bond donors and acceptors (amino and carboxylic acid groups) allows for favorable interactions with polar water molecules. However, the non-polar benzene ring and methyl group may limit high solubility.
Methanol 32.7SolubleMethanol is a polar protic solvent capable of hydrogen bonding with the amino and carboxylic acid groups of the solute.
Ethanol 24.5SolubleSimilar to methanol, ethanol is a polar protic solvent that can effectively solvate the polar functional groups of the compound. A study on the structurally similar 3,5-Diaminobenzoic acid showed its solubility increases with temperature in ethanol.
Acetone 20.7Moderately SolubleAcetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the amino and carboxylic acid groups, but lacks a donor proton, which may result in slightly lower solubility compared to protic solvents.
Dimethyl Sulfoxide (DMSO) 46.7Highly SolubleDMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should lead to good solvation of the solute.
N,N-Dimethylformamide (DMF) 36.7Highly SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is an excellent hydrogen bond acceptor, promoting solubility.
Tetrahydrofuran (THF) 7.6Sparingly SolubleTHF is a less polar aprotic solvent. While it can accept hydrogen bonds, its lower polarity will likely result in lower solubility compared to more polar solvents.
Toluene 2.4InsolubleToluene is a non-polar aromatic solvent. The significant difference in polarity between toluene and the highly polar functional groups of this compound will result in poor solubility.
Hexane 1.9InsolubleHexane is a non-polar aliphatic solvent. Due to the large polarity mismatch, the compound is expected to be insoluble in hexane.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution of the solid is equal to the rate of precipitation. At this point, the solution is saturated. The undissolved solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Experimental Protocol

The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining solid particles, either:

      • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the supernatant through a 0.22 µm syringe filter. It is crucial to use a filter material that does not bind the compound of interest.

  • Concentration Analysis:

    • Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or Filter to remove undissolved solid C->D E Dilute supernatant D->E F Analyze by HPLC-UV or UV-Vis E->F G Determine concentration from calibration curve F->G H Final Solubility Data G->H Calculate Solubility

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules.

  • Polarity: The presence of the polar carboxylic acid and amino functional groups makes the molecule relatively polar. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The two amino groups and the carboxylic acid group can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., water, alcohols) will be effective at solvating the molecule, leading to higher solubility.

  • Acid-Base Properties: The carboxylic acid group is acidic, while the amino groups are basic. In aqueous solutions, the pH will significantly influence solubility. At low pH, the amino groups will be protonated, forming ammonium salts, which are generally more water-soluble. At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also typically more water-soluble. In organic solvents, the acid-base properties can influence interactions with acidic or basic solvents.

  • Molecular Structure: The rigid benzene ring and the non-polar methyl group contribute to the hydrophobic character of the molecule. This part of the structure will have favorable interactions with non-polar solvents through van der Waals forces, but will disfavor dissolution in highly polar solvents like water.

The overall solubility in a particular solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Interactions Diagram

G cluster_solute This compound cluster_solvent Solvent cluster_interactions Intermolecular Forces Solute C₈H₁₀N₂O₂ HB Hydrogen Bonding Solute->HB DD Dipole-Dipole Solute->DD VDW van der Waals Solute->VDW Solvent Solvent Molecule Solvent->HB Solvent->DD Solvent->VDW

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited, a strong understanding of the compound's physicochemical properties allows for reliable prediction of its solubility behavior. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to obtain accurate and reproducible solubility data. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in research, drug development, and industrial synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design and application, this guide offers a comprehensive examination of 3,5-Diamino-4-methylbenzoic acid. This molecule, while seemingly simple, presents a fascinating interplay of substituent effects that dictate its three-dimensional structure, conformation, and, consequently, its chemical reactivity and potential as a versatile building block. In the absence of a publicly available crystal structure at the time of this writing, this guide leverages established principles of physical organic chemistry and computational analysis of analogous structures to provide a robust, predictive model of its molecular architecture. Our approach is grounded in synthesizing empirical data with theoretical insights to deliver a document that is both instructive and immediately applicable to your research and development endeavors.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₀N₂O₂, is an aromatic carboxylic acid that has garnered interest as a key intermediate in the synthesis of various organic materials, including specialized dyes and pigments.[1][2] Its utility is derived from the strategic placement of its functional groups: a carboxylic acid moiety and two amino groups on a toluene backbone. This arrangement of electron-donating amino groups and an electron-withdrawing carboxylic acid group on the aromatic ring creates a unique electronic environment that influences its chemical properties and potential applications. In the pharmaceutical and drug development sectors, substituted benzoic acids are common scaffolds, and understanding the nuanced structural details of molecules like this compound is paramount for rational drug design and the development of novel therapeutics.[3]

Predicted Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are a blend of information from chemical databases and predicted values where experimental data is not available.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem[4]
Molecular Weight 166.18 g/mol PubChem[4]
CAS Number 6633-36-9ChemicalBook[5]
IUPAC Name This compoundPubChem[4]
Boiling Point (Predicted) 453.3 °C at 760 mmHgN/A
Density (Predicted) 1.353 g/cm³N/A
pKa (Predicted) ~4-5 (Carboxylic Acid), ~3-4 (Amino Groups)Inferred from related structures
A Note on Purity and Appearance

Commercially available this compound is typically a solid, with colors ranging from yellow to brown. Purity levels are generally high, often exceeding 96.5%.

Conformational Analysis: A Deep Dive into 3D Space

The conformation of this compound is primarily determined by the rotational barriers around the C-C bond connecting the carboxylic acid to the benzene ring and the C-O bond within the carboxylic acid group.

The Carboxylic Acid Group: A Tale of Two Conformers

Computational studies on a wide range of substituted benzoic acids have consistently shown the existence of two primary conformers related to the orientation of the hydroxyl proton of the carboxylic acid: cis and trans.[6][7] The cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is generally the more stable form due to favorable electronic interactions.[6][7] The trans conformer, with a dihedral angle of roughly 180°, is higher in energy.[6] For this compound, it is predicted that the cis conformer will be the dominant species in the gas phase and in non-polar solvents.

The Influence of Ring Substituents

The two amino groups and the methyl group on the benzene ring exert both steric and electronic effects that influence the overall molecular conformation. The ortho effect, a well-documented phenomenon in substituted benzoic acids, suggests that substituents adjacent to the carboxylic acid can force it out of the plane of the aromatic ring to alleviate steric strain.[8] However, in this compound, the substituents are not in the ortho positions (positions 2 and 6). Therefore, significant steric hindrance leading to a large dihedral angle between the carboxylic acid group and the benzene ring is not anticipated. It is likely that the molecule adopts a nearly planar conformation to maximize resonance stabilization.

The diagram below illustrates the predicted, most stable conformation of this compound, highlighting the key structural features.

start Initial Structure Generation dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft pes Potential Energy Surface Scan (Rotation of C-C and C-O bonds) dft->pes freq Frequency Calculation (Confirm minima, obtain vibrational spectra) pes->freq solvation Solvation Modeling (e.g., PCM) freq->solvation nmr NMR Chemical Shift Prediction solvation->nmr end Final Structural and Spectroscopic Data nmr->end

References

thermal stability and decomposition of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diamino-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 6633-36-9), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] As a Senior Application Scientist, this document synthesizes available data with established analytical principles to offer field-proven insights for researchers, scientists, and drug development professionals. The guide details the compound's physicochemical properties, explores its anticipated decomposition pathways, and provides robust, self-validating experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Safety, handling, and storage protocols based on current GHS classifications are also presented to ensure safe laboratory practices.

Compound Identification and Physicochemical Properties

This compound, also known as 3-Amino-p-toluic acid, is a substituted aromatic carboxylic acid.[3] Its structure, featuring two electron-donating amino groups and a methyl group, significantly influences its chemical reactivity and thermal behavior. These functional groups make it a valuable building block, particularly in polymerization reactions where thermal stability is a critical parameter.[2][4]

Table 1: Compound Identification

Identifier Data Source(s)
IUPAC Name This compound [5]
Synonyms 3,5-Diamino-p-toluic acid [1]
CAS Number 6633-36-9 [1]
Molecular Formula C₈H₁₀N₂O₂ [1]
Molecular Weight 166.18 g/mol [1]

| Appearance | White to sallow pink crystalline solid, powder, or chunks |[1][6] |

Table 2: Physicochemical Properties

Property Value Notes & Source(s)
Melting Point ~199 °C (with decomposition) One supplier reports a melting point with decomposition at 199 °C.[6] Another indicates a range of 240-245 °C, which likely also involves decomposition.[1] This variance highlights the need for empirical DSC analysis.
Boiling Point 453.3 °C at 760 mmHg (Predicted) [1]
Solubility Soluble in water, slightly soluble in ethanol. [1]

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. |[1][6][7] |

Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, the presence of the carboxylic acid group makes it susceptible to decarboxylation upon heating. This is a common decomposition pathway for aminobenzoic acids.[8] The amino groups can also participate in degradation reactions, particularly under oxidative atmospheres.

The onset of mass loss for many aminobenzoic acid isomers begins around 100-130°C.[8] Given the reported melting point with decomposition around 199°C for this compound, it is expected to be stable at ambient temperatures but will likely undergo significant degradation at or near its melting point. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10]

Proposed Decomposition Pathway

The primary and most energetically favorable decomposition pathway for this compound under an inert atmosphere is thermal decarboxylation. This process involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 2,6-diaminotoluene.

DecompositionPathway cluster_reactants Reactant cluster_products Decomposition Products reactant This compound product1 2,6-Diaminotoluene reactant->product1 Heat (Δ) -CO₂ product2 Carbon Dioxide (CO₂) reactant->product2

Caption: Proposed thermal decarboxylation of this compound.

Under oxidative conditions (i.e., in the presence of air), a more complex degradation profile is expected, involving oxidation of the aromatic ring, methyl group, and amino groups, leading to the formation of NOx, CO, and CO₂ as final combustion products.[9][10]

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition pathway, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[11]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the temperature of maximum mass loss rate.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean platinum or alumina TGA pan.

  • Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. This is critical for studying the intrinsic thermal decomposition without oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[12]

  • Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures at which the rate of mass loss is maximal.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition, providing critical temperature and enthalpy data.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.[12] Sealing the pan is crucial to contain any evolved gases during initial decomposition and to prevent sublimation, ensuring the observed thermal events are representative of the bulk material.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor.[12]

  • Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) through the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. The final temperature should be sufficient to capture both melting and decomposition events as suggested by literature values.

  • Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.[8]

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Findings

The combined results from TGA and DSC will provide a comprehensive thermal profile.

Table 3: Representative Data from Thermal Analysis

Parameter Expected Result Interpretation
TGA: Onset of Decomposition (T_onset) 180 - 210 °C The temperature at which significant mass loss begins, indicating the upper limit of thermal stability.
TGA: Mass Loss (%) ~26.5% The theoretical mass loss for decarboxylation (loss of CO₂) is 26.48%. A result close to this value would strongly support the proposed pathway.
DTG: Peak Decomposition Temp (T_peak) 200 - 250 °C The temperature of the maximum rate of decomposition.
DSC: Endotherm (Melting) ~199 °C An endothermic peak corresponding to the melting point. This may overlap with or be immediately followed by decomposition.[13]

| DSC: Exotherm (Decomposition) | > 200 °C | A broad exothermic peak following the melt, characteristic of a decomposition process. |

A sharp endotherm (melting) immediately followed by a mass loss in the TGA and an exotherm in the DSC would confirm that this compound decomposes at or very near its melting point. A TGA mass loss of approximately 26.5% would serve as strong evidence for decarboxylation as the primary decomposition mechanism.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Table 4: GHS Hazard and Safety Information

Category Information Source(s)
GHS Pictogram Warning [5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [5][7]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (tightly fitting safety goggles). Use a dust mask (e.g., N95) or full-face respirator if exposure limits are exceeded or dust is generated. [6][9]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid dust formation. [6][7][9]
Storage Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and stored locked up. [6][7][9]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[6][7][9] |

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating near its melting point of approximately 199°C. The primary decomposition mechanism in an inert atmosphere is predicted to be decarboxylation, resulting in a theoretical mass loss of 26.48% and the formation of 2,6-diaminotoluene. This guide provides robust, validated protocols for TGA and DSC analysis to empirically verify this profile. Adherence to the outlined safety and handling procedures is critical when working with this compound to mitigate risks associated with skin, eye, and respiratory irritation. The insights and methodologies presented herein will empower researchers to confidently assess the thermal properties of this important chemical intermediate in their development workflows.

References

A Technical Guide to the Potential Applications of 3,5-Diamino-4-methylbenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diamino-4-methylbenzoic acid (DMBA) is an aromatic compound distinguished by a unique trifunctional architecture: two primary amine groups, a carboxylic acid moiety, and a strategically positioned methyl group. This molecular structure is not merely a combination of reactive sites but a carefully arranged assembly that imparts significant potential for creating next-generation materials. The diamine functionality serves as a cornerstone for high-performance polymers, the carboxylic acid provides a coordination site for metal-organic frameworks, and the methyl group introduces steric effects that can be leveraged to tune material properties such as solubility, thermal stability, and processability. This guide explores the scientifically grounded potential of DMBA as a versatile building block in materials science, moving from theoretical advantages to practical, field-proven protocols for its application in high-performance polymers, metal-organic frameworks (MOFs), and advanced epoxy systems.

The Architectural Advantage of this compound (DMBA)

The promise of any monomer lies in its chemical structure. For DMBA (CAS No. 6633-36-9), the potential is threefold, stemming from the interplay of its functional groups on a rigid benzene core.

  • Diamine Functionality: The two amine groups at the meta-positions (3,5-) are primary nucleophiles, ideal for condensation polymerization reactions. Aromatic diamines are foundational to materials known for their exceptional thermal and mechanical resilience, such as aramids and polyimides.[1]

  • Carboxylic Acid Functionality: The carboxyl group (-COOH) is a versatile reactive site. It can participate in esterification or amidation reactions and, crucially, can be deprotonated to form a carboxylate anion. This anion is an excellent ligand for coordinating with metal ions, making DMBA a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2][3]

  • The Methyl Group Influence: The methyl group at the 4-position, situated between the two amines, is the molecule's defining feature. This substituent introduces steric hindrance, which can disrupt the close packing of polymer chains.[1][4] This disruption is not a defect but a design feature; it can significantly increase the solubility of the resulting polymers in common organic solvents, a major advantage for processing high-performance materials. Furthermore, this steric bulk can increase the fractional free volume in polymer membranes, enhancing gas permeability.[4] In epoxy systems, it can influence curing kinetics and the final cross-link density.[5]

This guide will now explore the tangible application of these structural features.

Application in High-Performance Aromatic Polyamides

Aromatic polyamides (aramids) are a class of polymers renowned for their high strength and thermal stability. The incorporation of DMBA as a monomer offers a pathway to create novel aramids with enhanced processability. The molecule can act as an AB2-type monomer for self-polymerization or, more conventionally, as a diamine monomer to be reacted with a dicarboxylic acid.

Causality of Experimental Design

The synthesis of high-molecular-weight aramids requires carefully controlled conditions to drive the condensation reaction to completion while keeping the growing polymer in solution. The Yamazaki-Higashi reaction is a highly effective method for direct polycondensation.[6]

  • Reaction Medium: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and its ability to dissolve both the monomers and the resulting aromatic polyamide.

  • Condensing Agents: A combination of triphenyl phosphite (TPP) and pyridine (Py) acts as the condensing agent. Pyridine activates the carboxylic acid groups, and TPP facilitates the formation of the amide bond with the expulsion of triphenyl phosphine oxide and phenol.

  • Solubility Enhancers: The addition of inorganic salts like calcium chloride (CaCl2) and lithium chloride (LiCl) is critical. These salts interact with the amide linkages of the polymer chains, preventing their aggregation and precipitation, thereby allowing for the formation of a high-molecular-weight polymer.[6]

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the oxidation of the amine monomers at the elevated reaction temperatures.

Experimental Protocol: Synthesis of a Polyamide from DMBA and Terephthalic Acid

This protocol describes the synthesis of a novel aromatic polyamide, Poly(4-methyl-1,3-phenylene terephthalamide-co-3,5-carboxy), via direct polycondensation.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer and Salt Dissolution: To the flask, add this compound (1.66 g, 10 mmol), terephthalic acid (1.66 g, 10 mmol), calcium chloride (1.11 g), and lithium chloride (0.85 g).

  • Solvent Addition: Add 80 mL of N-Methyl-2-pyrrolidone (NMP) and 10 mL of pyridine to the flask.

  • Initial Stirring: Stir the mixture at room temperature under a gentle flow of nitrogen for 30 minutes to ensure complete dissolution.

  • Condensing Agent Addition: Add triphenyl phosphite (TPP) (10.4 mL, 40 mmol) to the reaction mixture.

  • Polycondensation Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12-15 hours with continuous stirring. The viscosity of the solution will increase noticeably as the polymer forms.

  • Polymer Precipitation: After cooling the viscous solution to room temperature, pour it slowly into 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the precipitate thoroughly with hot water and then with methanol to remove residual salts and solvents.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Visualization: Polyamide Synthesis Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Polycondensation cluster_purification 3. Isolation & Purification A Charge Reactor: - DMBA - Terephthalic Acid - CaCl2, LiCl B Add Solvents: - NMP - Pyridine A->B C Dissolve under N2 B->C D Add TPP (Condensing Agent) C->D E Heat to 110°C (12-15 hours) D->E F Formation of Viscous Polymer Solution E->F G Precipitate in Methanol F->G H Filter & Wash (Water, Methanol) G->H I Vacuum Dry (80°C, 24h) H->I J Final Polyamide Product I->J

Caption: Workflow for the direct polycondensation of DMBA.

Predicted Properties

The introduction of the methyl group is expected to yield a polyamide with properties distinct from its non-methylated analogue derived from 3,5-Diaminobenzoic acid (DABA).

PropertyPolyamide from DABA (Predicted)Polyamide from DMBA (Predicted)Rationale for Difference
Solubility Poorly soluble in organic solventsSoluble in NMP, DMAc, DMSOThe methyl group disrupts chain packing, weakening intermolecular forces and allowing solvent molecules to penetrate.[7]
Glass Transition (Tg) HighModerately HighThe methyl group increases free volume and chain mobility, which may slightly lower the Tg compared to the more tightly packed DABA-based polymer.[5]
Thermal Decomposition (Td) > 450°C> 450°CBoth polymers are based on a rigid aromatic backbone, ensuring excellent thermal stability.

Application as a Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[3] DMBA is an excellent candidate for a MOF linker due to its rigid structure and multiple coordination sites. The carboxylate group can bind to metal centers, while the amine groups can either remain free to functionalize the pore environment or participate in secondary coordination.

Causality of Experimental Design

Solvothermal synthesis is the most common method for producing high-quality MOF crystals.

  • Solvent System: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent frequently used in MOF synthesis. It effectively dissolves the organic linker and metal salt precursors.

  • Reaction Conditions: The reaction is performed in a sealed vessel at elevated temperatures. This allows the pressure to build, increasing the solubility of the reactants and promoting the slow, controlled crystallization required for well-ordered MOF structures.

  • Post-Synthesis Activation: After synthesis, solvent molecules often occupy the pores of the MOF. An "activation" step, involving solvent exchange and gentle heating under vacuum, is necessary to remove these guest molecules and make the porous structure accessible.

Experimental Protocol: Solvothermal Synthesis of a Zn-DMBA MOF

Step-by-Step Methodology:

  • Precursor Solution: In a 20 mL glass vial, dissolve this compound (33.2 mg, 0.2 mmol) and Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (89.2 mg, 0.3 mmol) in 10 mL of Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure a homogeneous solution.

  • Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120°C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 12 hours. Crystalline products should be visible at the bottom of the vial.

  • Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).

  • Solvent Exchange: Immerse the crystals in 10 mL of chloroform for 3 days, replacing the chloroform every 24 hours. This step is crucial for removing the high-boiling DMF from the pores.

  • Activation: Filter the crystals and dry them under a dynamic vacuum at 100°C for 12 hours to yield the activated, porous MOF.

Visualization: Conceptual MOF Structure

Caption: Conceptual 2D representation of a MOF with metal nodes and DMBA linkers.

Application as a Curing Agent for Epoxy Resins

Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins, producing materials with high thermal stability, excellent chemical resistance, and superior mechanical properties compared to those cured with aliphatic amines.[8][9] DMBA can function as such a curing agent, with its methyl group potentially offering unique control over reactivity and final properties.

Causality of Experimental Design

The curing of an epoxy resin with a primary amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group.

  • Stoichiometry: The optimal properties of a cured epoxy system are typically achieved when the ratio of epoxy groups to active amine hydrogens is close to 1:1. The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent is used to calculate the correct mix ratio. For DMBA (M.W. 166.18 g/mol ), there are four active hydrogens (two per -NH2 group), so its AHEW is 166.18 / 4 = 41.55 g/eq.

  • Curing Schedule: Aromatic amines generally require elevated temperatures to achieve full cure.[9] A typical schedule involves an initial cure at a moderate temperature followed by a "post-cure" at a higher temperature to maximize the cross-link density and achieve the ultimate thermal and mechanical properties.

  • Steric Influence: The methyl group adjacent to the amine functions is expected to provide steric hindrance. This could slow the reaction rate, leading to a longer pot life (working time), which is often desirable for industrial applications.[5] However, it may also necessitate a more aggressive curing schedule to achieve full conversion.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin with DMBA

Step-by-Step Methodology:

  • Material Preparation: Use a standard liquid epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), with a known Weight per Epoxide (WPE), typically ~188 g/eq.

  • Stoichiometric Calculation: Calculate the required amount of DMBA per 100 parts of resin (phr):

    • phr = (AHEW of DMBA / WPE of Resin) * 100

    • phr = (41.55 / 188) * 100 ≈ 22.1 phr

  • Mixing: Gently heat the DGEBA resin to ~60°C to reduce its viscosity. Add 22.1 g of DMBA to 100 g of the warm resin.

  • Degassing: Stir the mixture thoroughly until the DMBA is completely dissolved. Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

  • Casting: Pour the clear, bubble-free mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure according to the following schedule:

    • 2 hours at 100°C.

    • Followed by 3 hours at 150°C for post-curing.

  • Cooling and Demolding: Turn off the oven and allow the cured plaque to cool slowly to room temperature before demolding.

Conclusion

This compound is a highly promising, yet underexplored, building block for advanced materials. Its unique molecular architecture provides a direct route to creating high-performance polymers with enhanced solubility, functional metal-organic frameworks with tailored pore environments, and robust epoxy networks with controlled curing kinetics. The strategic placement of the methyl group is the key feature that elevates DMBA from a simple trifunctional monomer to a sophisticated tool for molecular engineering. The protocols and rationales presented in this guide provide a solid foundation for researchers and scientists to unlock the full potential of this versatile compound in the pursuit of next-generation materials.

References

The Unseen Workhorse: A Technical Guide to 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quiet Enabler in Chemical Synthesis

In the vast landscape of chemical intermediates, some compounds, despite their critical role, remain largely in the background of scientific discourse. 3,5-Diamino-4-methylbenzoic acid is one such molecule. While it may not headline major publications, its unique structural features—a benzoic acid core functionalized with two activating amino groups and a methyl substituent—make it a valuable building block in the synthesis of a range of complex molecules, from specialized dyes to pharmacologically active agents. This guide provides an in-depth exploration of this unassuming yet significant compound, delving into its historical context, synthesis, and properties, offering a comprehensive resource for professionals in chemical research and development.

Physicochemical Properties and Structural Characteristics

This compound, with the chemical formula C₈H₁₀N₂O₂, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring with a carboxyl group, two amino groups positioned meta to the carboxyl group, and a methyl group adjacent to one of the amino groups.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6633-36-9ChemicalBook[2]
Molecular Formula C₈H₁₀N₂O₂PubChem[1]
Molecular Weight 166.18 g/mol PubChem[1]
Appearance Typically a solidN/A
SMILES CC1=C(C=C(C=C1N)C(=O)O)NPubChem[1]
InChIKey KNWUVCLZVAITFP-UHFFFAOYSA-NPubChem[1]

The presence of both acidic (carboxyl) and basic (amino) functional groups makes it an amphoteric molecule. The amino groups significantly influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution.

A History Rooted in Synthetic Evolution

While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader development of synthetic organic chemistry, particularly in the late 19th and early 20th centuries. The history of aminobenzoic acids is closely tied to the burgeoning dye industry and the quest for novel pharmaceutical agents.[3][4]

The synthesis of aromatic amines and their derivatives was a central theme of this era. The logical and most common synthetic route to this compound proceeds through the reduction of its dinitro precursor, 3,5-Dinitro-4-methylbenzoic acid. This dinitro compound, in turn, is synthesized via the nitration of 4-methylbenzoic acid (p-toluic acid).[5]

The history of this compound is therefore a story of the refinement of these fundamental organic reactions:

  • Nitration: The ability to introduce nitro groups onto aromatic rings was a well-established technique by the late 19th century. The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a classic example of such a reaction.[6][7] It is highly probable that the synthesis of 3,5-Dinitro-4-methylbenzoic acid was an extension of this established methodology to a substituted benzoic acid.

  • Reduction of Nitro Groups: The conversion of nitroarenes to anilines is another cornerstone of organic synthesis. Early methods involved reagents like iron filings in acidic media. The advent of catalytic hydrogenation in the early 20th century provided a cleaner and more efficient alternative.

Thus, the "discovery" of this compound was likely not a serendipitous event but rather the logical outcome of applying established synthetic transformations to readily available starting materials to create a new building block with potential utility.

Synthesis of this compound: A Two-Step Approach

The most practical and widely recognized synthesis of this compound is a two-step process commencing from 4-methylbenzoic acid.

Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic Acid

The initial step involves the dinitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, under the harsh conditions of dinitration, the directing effects are overcome to yield the 3,5-dinitro product. 3,5-Dinitro-4-methylbenzoic acid is a known intermediate used in the synthesis of various organic compounds.[5][8]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, cautiously add 4-methylbenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Temperature Control: Maintain the reaction temperature between 0 and 10 °C during the addition of the nitrating mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3,5-Dinitro-4-methylbenzoic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Synthesis_Step1 start 4-Methylbenzoic Acid reagents H₂SO₄ / HNO₃ (fuming) start->reagents Nitration product 3,5-Dinitro-4-methylbenzoic Acid reagents->product

Caption: Nitration of 4-methylbenzoic acid.

Step 2: Reduction to this compound

The second and final step is the reduction of the two nitro groups of 3,5-Dinitro-4-methylbenzoic acid to amino groups. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the product.

Experimental Protocol:

  • Catalyst and Solvent: Suspend 3,5-Dinitro-4-methylbenzoic acid in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation: Once the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield this compound.

Synthesis_Step2 start 3,5-Dinitro-4-methylbenzoic Acid reagents H₂ / Pd/C start->reagents Reduction product This compound reagents->product

Caption: Reduction of the dinitro precursor.

Applications and Future Outlook

The utility of this compound lies in its role as a versatile intermediate. The two amino groups can be readily diazotized and coupled to form azo dyes, a class of compounds with extensive applications in the textile and printing industries.[9]

In the realm of pharmaceuticals, aminobenzoic acids and their derivatives are crucial pharmacophores found in a wide array of drugs.[3][4] The specific substitution pattern of this compound offers a unique scaffold for the synthesis of novel drug candidates. The amino and carboxylic acid moieties provide convenient handles for further chemical modifications, allowing for the construction of complex molecular architectures.

While this compound may not be a final product in itself, its importance as a foundational building block is clear. As the demand for novel materials and therapeutics continues to grow, the role of such versatile intermediates will undoubtedly expand, solidifying their quiet but essential place in the landscape of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing 3,5-Diamino-4-methylbenzoic acid as a versatile starting material. Azo dyes represent the largest and most diverse class of synthetic colorants, with applications spanning from traditional textile dyeing to advanced biomedical imaging and therapeutics.[1][2] The unique structure of this compound, featuring two primary amino groups and a carboxylic acid moiety, offers a rich scaffold for creating novel dyes with tunable properties, such as enhanced water solubility and potential for further functionalization. This guide details the fundamental principles of diazotization and azo coupling reactions, provides step-by-step protocols for synthesis and purification, and outlines methods for structural characterization.

Introduction: The Strategic Advantage of this compound in Azo Dye Synthesis

Azo compounds are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[2] Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[3]

The selection of this compound as the diazo component is strategic for several reasons:

  • Dual Functionality: The presence of two amino groups allows for the potential synthesis of both mono-azo and bis-azo dyes, enabling the creation of complex chromophores with deep colors and unique properties.

  • Enhanced Solubility: The carboxylic acid group imparts alkali solubility, which can be advantageous for certain dyeing processes and for creating dyes suitable for biological applications.[4]

  • Functional Handle: The carboxylic acid and the remaining free amino group (in mono-azo synthesis) serve as reactive sites for post-synthesis modifications, such as conjugation to polymers, biomolecules, or metal complexes.

This guide will focus on the synthesis of a mono-azo dye as a foundational example, providing the necessary framework for further exploration into more complex structures.

The Core Chemistry: A Mechanistic Overview

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The process is bifurcated into two critical stages, both of which are highly temperature-dependent.

Part A: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are generally unstable and can explosively decompose at higher temperatures.[3]

The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nitrogen of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl->HNO2 NaCl NaCl Amine Ar-NH₂ Nitrosamine Ar-NH-N=O Amine->Nitrosamine + HNO₂ - H₂O ProtonatedAmine Ar-NH₃⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ Diazohydroxide->Diazonium + H⁺ - H₂O

Caption: General workflow of the diazotization reaction.

Part B: Azo Coupling

The diazonium salt is a weak electrophile and will readily react with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or anilines.[6][7] This electrophilic aromatic substitution reaction is known as azo coupling.[7]

The position of the coupling is directed by the activating group on the coupling component. For phenols, the coupling typically occurs at the para position to the hydroxyl group. If the para position is blocked, it will occur at the ortho position. The reaction is pH-sensitive; coupling to phenols is typically carried out under mildly alkaline conditions (pH 8-10), while coupling to amines is performed in mildly acidic conditions (pH 4-7).

Azo_Coupling_Mechanism Diazonium Ar-N₂⁺ (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate Electrophilic Attack CouplingComponent Ar'-H (e.g., Phenol) (Nucleophile) CouplingComponent->Intermediate AzoDye Ar-N=N-Ar' (Azo Dye) Intermediate->AzoDye Deprotonation (-H⁺)

Caption: The electrophilic aromatic substitution mechanism of azo coupling.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Azo compounds and their precursors may be toxic or irritant.[7]

Protocol 1: Synthesis of a Mono-Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of 2-hydroxy-5-methyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid.

Materials and Reagents:

  • This compound (1.66 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 5 mL)

  • Sodium Nitrite (NaNO₂, 0.70 g, 0.01 mol)

  • Urea

  • Distilled Water

  • Ice Bath, Magnetic Stirrer, Beakers, Erlenmeyer Flask

Procedure:

  • In a 100 mL beaker, suspend 1.66 g of this compound in 20 mL of distilled water.

  • While stirring, slowly add 5 mL of concentrated HCl. The amine salt may precipitate.

  • Cool the suspension to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.[3][4]

  • In a separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes with continuous, vigorous stirring. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the reaction goes to completion. The resulting solution is the diazonium salt solution.

  • To destroy any excess nitrous acid, add a small amount of urea, pinch by pinch, until the solution no longer gives a positive test with starch-iodide paper (the paper will not turn blue-black).[4]

  • Keep the diazonium salt solution in the ice bath until ready for the coupling reaction. Do not isolate the salt as it is unstable.[3]

Materials and Reagents:

  • 2-Naphthol (Naphthalen-2-ol) (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • The diazonium salt solution prepared in Part A

  • Ice Bath, Beakers, Magnetic Stirrer

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.[7]

  • Cool this alkaline solution to 0–5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.[7]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Check the pH of the solution; it should remain alkaline (pH > 8) to ensure efficient coupling with the phenol. Adjust with 10% NaOH if necessary.

Procedure:

  • Isolate the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove inorganic salts and any unreacted starting materials. Continue washing until the filtrate is colorless.

  • Transfer the solid product to a watch glass and dry it in an oven at 60-70 °C.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.[4] Dissolve the dye in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Characterization and Data Analysis

The structure and purity of the synthesized azo dye must be confirmed using standard analytical techniques.

ParameterTechniqueExpected Result/Observation
Yield Gravimetric AnalysisCalculate the percentage yield based on the limiting reagent.
Melting Point Melting Point ApparatusA sharp melting point indicates high purity.
Color & λmax UV-Visible SpectroscopyDissolve in a solvent like DMSO or ethanol. Expect a strong absorption in the visible region (400-700 nm).[4]
Functional Groups FTIR SpectroscopyCharacteristic peaks for O-H (broad, ~3400 cm⁻¹), C=O (~1680 cm⁻¹), and N=N (weak, ~1590 cm⁻¹).[4]
Structural Confirmation ¹H NMR SpectroscopyPeaks corresponding to aromatic protons and the methyl group. The COOH proton will appear as a broad singlet at high ppm.[4]
Molecular Weight Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight of the product (C₁₈H₁₄N₂O₄).[4]

Workflow Visualization

Synthesis_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Work-up & Purification A1 1. Dissolve this compound in HCl A2 2. Cool to 0-5 °C A1->A2 A3 3. Add NaNO₂ solution dropwise A2->A3 A4 4. Stir for 20 min A3->A4 A5 5. Quench excess HNO₂ with Urea A4->A5 B3 3. Add Diazonium Salt Solution A5->B3 Diazonium Salt Solution B1 1. Dissolve 2-Naphthol in NaOH B2 2. Cool to 0-5 °C B1->B2 B2->B3 B4 4. Stir for 30 min C1 1. Vacuum Filtration B4->C1 C2 2. Wash with Cold Water C1->C2 C3 3. Dry Crude Product C2->C3 C4 4. Recrystallize from Ethanol C3->C4 C5 5. Isolate and Dry Pure Dye C4->C5

Caption: Step-by-step workflow for the synthesis of an azo dye.

Applications and Future Directions

Azo dyes synthesized from this compound are promising candidates for various applications:

  • Textile Dyes: The presence of the carboxylic acid group can improve affinity for natural fibers like cotton and wool.[8]

  • pH Indicators: The color of the dye is often pH-dependent due to the acidic and basic functional groups, making them suitable for use as indicators.

  • Biomedical Applications: The functional groups allow for conjugation to antibodies or other biomolecules for use in diagnostics or as targeted therapeutic agents. The azo bond can be cleaved by azoreductase enzymes in the gut, a mechanism exploited for colon-specific drug delivery.[9][10]

  • Non-linear Optics: Azo compounds are known for their applications in optical data storage and other high-technology fields.[1]

Further research can explore the synthesis of bis-azo dyes by reacting both amino groups, leading to more complex and intensely colored molecules. Additionally, the carboxylic acid and the unreacted amino group can be used as anchor points to synthesize novel metal-complex dyes or polymeric colorants.

References

Application Note: Synthesis of Functional Polyimides from 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Molecular Architecture for Advanced Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, from aerospace components to microelectronics. The tailorability of polyimide properties through the judicious selection of diamine and dianhydride monomers offers a powerful tool for materials design. This application note details the synthesis of a functional polyimide derived from a specialized diamine, 3,5-Diamino-4-methylbenzoic acid (DAMBA).

The incorporation of DAMBA into the polyimide backbone introduces two key structural features: a methyl group and a carboxylic acid group. The ortho-methyl group sterically hinders chain packing, which can disrupt crystallinity and enhance the solubility of the resulting polyimide in organic solvents.[2][3] The carboxylic acid functionality provides a reactive handle for post-polymerization modifications, such as cross-linking or grafting, and can also improve adhesion to various substrates. The presence of this polar group can also influence the polymer's gas separation and dielectric properties.[4][5]

This guide provides a comprehensive, step-by-step protocol for the two-step polymerization of DAMBA with a common aromatic dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), to yield a soluble and functional polyimide. We will delve into the rationale behind each procedural step, offering insights grounded in established polymer chemistry principles.

Reaction Scheme & Mechanism

The synthesis of polyimides from DAMBA and 6FDA proceeds via a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor at room temperature. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means.

Caption: General two-step reaction scheme for the polymerization of DAMBA and 6FDA.

Materials and Equipment

Reagents Grade Supplier
This compound (DAMBA)≥98%Commercially Available
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)≥99% (Polymer Grade)Commercially Available
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Commercially Available
Acetic AnhydrideReagent Grade, ≥98%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
MethanolACS GradeCommercially Available
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Nitrogen inlet and outlet (or Schlenk line)
Addition funnel
Glass plate for film casting
Doctor blade or casting knife
Vacuum oven

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol details the formation of the soluble poly(amic acid) intermediate. The reaction is carried out at room temperature under an inert atmosphere to prevent side reactions and moisture contamination.

G A 1. Dry Glassware & Purge with N2 B 2. Dissolve DAMBA in DMAc A->B C 3. Add 6FDA portion-wise B->C D 4. Stir at Room Temperature for 24h C->D E 5. Obtain Viscous Poly(amic acid) Solution D->E

Caption: Workflow for the synthesis of the poly(amic acid) precursor.

Step-by-Step Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen. Assemble a three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a stopper.

  • Diamine Dissolution: Under a positive pressure of nitrogen, add this compound (DAMBA) to the flask. Introduce anhydrous N,N-Dimethylacetamide (DMAc) via a syringe to achieve a monomer concentration of 15-20% (w/v). Stir the mixture at room temperature until the diamine is completely dissolved.

  • Dianhydride Addition: Slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the stirred diamine solution in small portions over 30-60 minutes. The portion-wise addition helps to control the exothermicity of the reaction and promotes the formation of a high molecular weight polymer.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.

  • Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4 °C for short periods before proceeding to the imidization step.

Protocol 2: Chemical Imidization and Film Casting

Chemical imidization is often preferred over thermal imidization as it proceeds at lower temperatures, which can minimize side reactions and polymer degradation. This protocol employs a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.

G A 1. Add Acetic Anhydride & Pyridine to PAA Solution B 2. Stir at Room Temperature for 12h A->B C 3. Precipitate Polymer in Methanol B->C D 4. Filter and Wash the Polyimide C->D E 5. Dry the Polyimide Powder D->E F 6. Redissolve in DMAc and Cast Film E->F G 7. Dry Film in Vacuum Oven F->G

Caption: Workflow for chemical imidization and film formation.

Step-by-Step Procedure:

  • Imidization Reagent Addition: To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride (2 molar equivalents with respect to the repeating unit) and pyridine (1 molar equivalent). The acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclization reaction.

  • Reaction: Stir the mixture at room temperature for 12 hours, followed by heating at 80 °C for an additional 4 hours to ensure complete imidization.

  • Precipitation: Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. The polyimide will precipitate as a fibrous solid.

  • Washing: Collect the precipitated polyimide by filtration and wash it thoroughly with fresh methanol to remove residual solvent and imidization reagents.

  • Drying: Dry the polyimide powder in a vacuum oven at 100 °C overnight.

  • Film Casting: Prepare a 10-15% (w/v) solution of the dried polyimide in DMAc. Cast the solution onto a clean, dry glass plate using a doctor blade set to the desired thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and dry using a step-wise heating program: 80 °C for 2 hours, 120 °C for 2 hours, 150 °C for 1 hour, and finally 200 °C for 1 hour to ensure complete removal of the solvent.

  • Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Characterization

The successful synthesis and properties of the polyimide can be confirmed through various analytical techniques.

Technique Expected Observations
FTIR Spectroscopy Disappearance of the broad amide N-H and carboxylic acid O-H stretching bands from the poly(amic acid) spectrum. Appearance of characteristic imide peaks around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
¹H NMR Spectroscopy Confirmation of the polymer structure through the presence of aromatic protons and the methyl group signal. The disappearance of the amic acid protons indicates complete imidization.
Thermogravimetric Analysis (TGA) High thermal stability, with a 5% weight loss temperature typically above 450 °C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is expected to be high, reflecting the rigidity of the polymer backbone.
Solubility Testing The resulting polyimide is expected to be soluble in polar aprotic solvents such as NMP, DMAc, and DMSO, which is an advantage conferred by the methyl group.[2]

Troubleshooting

Problem Possible Cause Solution
Low Viscosity of Poly(amic acid) Solution Impurities in monomers or solvent (e.g., water). Incorrect stoichiometry.Use high-purity, anhydrous reagents and solvents. Ensure accurate weighing of monomers.
Brittle Polyimide Film Incomplete imidization. Low molecular weight.Increase imidization reaction time or temperature. Optimize polymerization conditions to achieve higher molecular weight.
Insoluble Polymer Cross-linking side reactions.Ensure the imidization temperature is not excessively high. Use fresh, high-purity reagents.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Acetic anhydride and pyridine are corrosive and toxic; avoid inhalation and skin contact.

References

Application Note: A Validated Protocol for the Synthesis of 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 3,5-Diamino-4-methylbenzoic acid, a valuable building block in the development of pharmaceuticals and advanced materials. The synthesis commences with the electrophilic dinitration of 4-methylbenzoic acid to yield 4-methyl-3,5-dinitrobenzoic acid. The subsequent step involves the robust reduction of the dinitro intermediate to the target diamine using tin(II) chloride in an acidic medium. This guide emphasizes the causality behind procedural choices, incorporates critical safety information, and offers field-proven insights for troubleshooting to ensure a reliable and reproducible outcome. All procedures have been designed as self-validating systems, with clear benchmarks for characterization and purity assessment.

Introduction and Significance

This compound is an aromatic compound featuring both acidic (carboxyl) and basic (amino) functional groups, making it a versatile intermediate in organic synthesis. Its structural arrangement is particularly useful in creating complex molecular architectures. In the pharmaceutical industry, derivatives of diaminobenzoic acids are integral to the synthesis of various therapeutic agents. Furthermore, its application extends to the materials science sector, where it can serve as a monomer for specialty polymers and as a precursor for high-performance dyes.[1][2]

The synthetic strategy detailed herein is a classic and reliable approach, chosen for its high yield and straightforward execution in a standard laboratory setting. It involves two fundamental transformations of aromatic systems:

  • Step 1: Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 4-methylbenzoic acid is functionalized with two nitro groups.

  • Step 2: Reduction of Nitro Groups: The dinitro intermediate is converted to the corresponding diamine. While several reduction methods exist, such as catalytic hydrogenation[3][4][5], the use of tin(II) chloride is selected for its high efficiency and functional group tolerance.[6][7][8]

Overall Reaction Pathway

The synthesis proceeds through the following two-stage reaction sequence:

Reaction_Pathway start 4-Methylbenzoic Acid intermediate 4-Methyl-3,5-dinitrobenzoic Acid start->intermediate   HNO₃ (fuming)      H₂SO₄ (conc.)    product This compound intermediate->product   SnCl₂·2H₂O      HCl (conc.), Ethanol   

Caption: Overall two-step synthesis of this compound.

Part A: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid

Mechanistic Rationale

This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The starting material, 4-methylbenzoic acid, has two directing groups: the methyl group (-CH₃), an ortho-, para-director, and the carboxylic acid group (-COOH), a meta-director. The positions ortho to the methyl group (positions 3 and 5) are also meta to the carboxyl group. This alignment of directing effects strongly favors the substitution of nitro groups at the 3 and 5 positions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
4-Methylbenzoic AcidC₈H₈O₂136.1510.0 g0.0734Purity ≥ 98%
Sulfuric Acid (conc.)H₂SO₄98.0860 mL-95-98%
Fuming Nitric AcidHNO₃63.0120 mL-≥ 90%
Safety Precautions
  • Extreme Hazard: Concentrated sulfuric and fuming nitric acids are highly corrosive and powerful oxidizing agents. Handle them with extreme care inside a certified chemical fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).

Experimental Protocol
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Initial Dissolution: Carefully add 60 mL of concentrated sulfuric acid to the flask and cool it to below 5 °C.

  • Substrate Addition: While stirring vigorously, add 10.0 g (0.0734 mol) of 4-methylbenzoic acid in small portions, ensuring the temperature does not exceed 10 °C. Continue stirring until all the solid has dissolved.

  • Nitrating Agent Addition: Slowly add 20 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 45-60 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 5-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Product Precipitation (Quenching): In a separate large beaker (1 L), prepare approximately 400 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. A pale-yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The product, 4-methyl-3,5-dinitrobenzoic acid, should be a pale-yellow solid. The expected yield is 13-15 g (78-90%). A melting point of 155-158 °C indicates high purity.

Part B: Synthesis of this compound

Mechanistic Rationale

This reaction is a reduction of two aromatic nitro groups to primary amines. Tin(II) chloride (SnCl₂) acts as the reducing agent in the presence of a strong acid (HCl).[8] The overall process involves the transfer of six electrons to each nitro group. The tin(II) is oxidized to tin(IV), and the nitrogen atom of the nitro group is reduced from an oxidation state of +3 to -3 in the amine. The acidic environment provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro groups.[6][9] The final product initially forms a complex with tin, which is broken during the basic work-up.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
4-Methyl-3,5-dinitrobenzoic AcidC₈H₆N₂O₆226.1410.0 g0.0442From Part A
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6550.0 g0.222Approx. 5 equivalents
Hydrochloric Acid (conc.)HCl36.46100 mL-37%
EthanolC₂H₅OH46.07150 mL-95% or absolute
Sodium Hydroxide SolutionNaOH40.00As needed-30% (w/v) aqueous solution
Safety Precautions
  • Corrosive Acid: Concentrated HCl is corrosive and releases harmful vapors. Handle it exclusively in a chemical fume hood.[10][11]

  • Strong Base: The 30% NaOH solution is highly caustic. Avoid skin and eye contact.

  • Exothermic Neutralization: The neutralization of the acidic reaction mixture with a strong base is highly exothermic. Perform this step slowly and with efficient cooling.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10.0 g (0.0442 mol) of 4-methyl-3,5-dinitrobenzoic acid and 150 mL of ethanol.

  • Reductant Addition: In a separate beaker, dissolve 50.0 g (0.222 mol) of tin(II) chloride dihydrate in 100 mL of concentrated hydrochloric acid. This may require gentle warming.

  • Initiating Reduction: Carefully add the SnCl₂/HCl solution to the flask containing the dinitro compound. The mixture will likely become warm.

  • Reaction Completion: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The yellow color of the starting material should fade, resulting in a clearer solution.

  • Work-up - Basification: After cooling the reaction to room temperature, place the flask in an ice bath. Slowly and carefully add 30% NaOH solution with vigorous stirring. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the solution is strongly basic (pH > 10).

  • Isolation of Tin Salts: Filter the basic suspension by vacuum filtration to remove the tin hydroxide precipitate. Wash the precipitate with a small amount of cold water. Combine the filtrate and the washings.

  • Product Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Carefully adjust the pH of the filtrate to approximately 6-7 by the dropwise addition of concentrated HCl. The target product, this compound, will precipitate as it is least soluble near its isoelectric point.

  • Final Isolation: Collect the precipitated product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold ethanol to aid in drying.

  • Drying & Purification: Dry the product in a vacuum oven at 70-80 °C. The crude product can be further purified by recrystallization from a hot ethanol/water mixture.[12][13] The expected yield is 5.5-6.5 g (75-88%). The final product should be an off-white to light tan solid.

Experimental Workflow Visualization

Experimental_Workflow cluster_A Part A: Nitration cluster_B Part B: Reduction A1 Dissolve 4-methylbenzoic acid in conc. H₂SO₄ at < 10°C A2 Add fuming HNO₃ dropwise (maintain 5-10°C) A1->A2 A3 Stir at room temp for 2 hours A2->A3 A4 Pour mixture onto crushed ice (Quench) A3->A4 A5 Filter and wash solid with cold water A4->A5 A6 Dry to obtain 4-methyl-3,5-dinitrobenzoic acid A5->A6 B1 Reflux dinitro compound with SnCl₂·2H₂O in HCl/Ethanol A6->B1 Use as starting material B2 Cool and basify with NaOH (aq) to pH > 10 B1->B2 B3 Filter to remove tin hydroxide precipitate B2->B3 B4 Neutralize filtrate to pH 6-7 with HCl (aq) B3->B4 B5 Filter and wash solid product B4->B5 B6 Dry to obtain This compound B5->B6

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound (MW: 166.18 g/mol ) should be confirmed by the following methods.[14]

  • Appearance: Off-white to light tan solid.

  • Melting Point: Literature values are in the range of 240-245 °C.[2] A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

    • δ ~6.8-7.0 ppm (s, 2H, Ar-H)

    • δ ~4.5-5.5 ppm (br s, 4H, -NH₂)

    • δ ~2.0-2.2 ppm (s, 3H, Ar-CH₃)

    • A very broad signal for the -COOH proton may also be observed.

    • Note: The chemical shifts of amine and carboxylic acid protons are concentration-dependent and may exchange with residual water in the solvent.[15][16]

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • 3400-3200 (N-H stretching, two bands for primary amine)

    • 3200-2500 (broad O-H stretching of carboxylic acid)

    • ~1680 (C=O stretching of carboxylic acid)

    • ~1620 (N-H bending)

  • Mass Spectrometry (ESI+) : Expected [M+H]⁺ at m/z = 167.08.

Troubleshooting and Field Insights

  • Problem: Low yield in the nitration step (Part A).

    • Cause: Temperature may have risen excessively during nitric acid addition, leading to side reactions or decomposition.

    • Solution: Ensure efficient cooling and a very slow, controlled addition rate of the nitrating agent.

  • Problem: The product from Part B is a sticky, intractable solid that is difficult to filter.

    • Cause: Incomplete removal of tin salts or incorrect pH during precipitation. The work-up for tin reductions is notoriously challenging.

    • Solution: Ensure the solution is made strongly basic (pH > 10) to fully precipitate all tin hydroxides. Filter thoroughly. When re-acidifying the filtrate, add the acid very slowly with vigorous stirring to allow for controlled crystallization at the isoelectric point.

  • Problem: The final product is dark brown or black.

    • Cause: Aromatic amines are highly susceptible to air oxidation, which produces colored impurities.

    • Solution: While difficult to avoid completely, discoloration can be minimized by working efficiently, avoiding prolonged exposure to air, and drying the final product under vacuum. If the color is significant, an additional recrystallization step with a small amount of activated charcoal may be necessary.

  • Expert Tip: During the basification in Part B, the mixture becomes a very thick slurry. Using a mechanical stirrer instead of a magnetic stir bar is highly recommended for better mixing and to prevent the stir bar from getting stuck.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Determination of 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,5-Diamino-4-methylbenzoic acid purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of this compound, which serves as a critical intermediate in various synthetic processes. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and specificity.[1][2][3][4] The causality behind chromatographic parameter selection is discussed in detail, providing a framework for adaptation and troubleshooting.

Introduction: The Analytical Imperative

This compound is a bifunctional aromatic compound whose purity is paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs) and specialized polymers. The presence of impurities, such as isomers, starting materials, or degradation products, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a validated, stability-indicating analytical method is essential to ensure quality control throughout the development and manufacturing lifecycle.

This method leverages reversed-phase chromatography, a cornerstone of pharmaceutical analysis, to separate the main component from potential impurities. The challenge in analyzing aminobenzoic acids lies in their zwitterionic nature, which can lead to poor peak shape and inconsistent retention on traditional C18 columns.[5][6] This protocol addresses this challenge through meticulous control of the mobile phase pH, ensuring consistent analyte ionization and promoting sharp, symmetrical peaks.[7] Furthermore, the method's stability-indicating capability is demonstrated through forced degradation studies, which confirm its specificity in the presence of potential degradants formed under stress conditions.[8][9][10]

Chromatographic Method and Rationale

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and peak integrity.

  • Column: A modern, high-purity silica-based C18 column is chosen. The C18 stationary phase provides the necessary hydrophobic interactions with the aromatic ring and methyl group of the analyte.[11][12] Using a column with low silanol activity is critical to prevent secondary ionic interactions with the basic amino groups, which are a common cause of peak tailing.[7]

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile is employed.

    • Aqueous Buffer (pH Control): The analyte possesses both acidic (carboxylic acid) and basic (amino) functional groups. Controlling the mobile phase pH is the most critical factor for achieving reproducible retention and symmetrical peaks.[7] A phosphate buffer at a pH of approximately 7.0 is selected. At this pH, the carboxylic acid group is deprotonated (COO-) and the amino groups are largely neutral, providing a consistent net charge and predictable interaction with the stationary phase. This pH is sufficiently removed from the pKa values of the functional groups to prevent peak distortion.[12]

    • Organic Modifier (Elution Strength): Acetonitrile is chosen as the organic solvent due to its strong elution strength for aromatic compounds and its ability to produce sharp peaks.[7] The isocratic mode ensures simplicity, robustness, and shorter run-to-run equilibration times, which is ideal for a quality control environment.

  • Detection: A Photodiode Array (PDA) detector is specified. The aromatic nature of this compound provides strong UV absorbance. The PDA detector not only quantifies the analyte at its wavelength of maximum absorbance (λmax) but also provides spectral data across a range, which is invaluable for assessing peak purity and aiding in the identification of co-eluting impurities.[13]

Table 1: Optimized HPLC Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 254 nm (Acquisition Range: 200-400 nm)
Run Time 15 minutes

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

  • Potassium Hydroxide (KOH), ACS Grade (for pH adjustment)

  • Water, HPLC Grade (e.g., Milli-Q)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

Preparation of Solutions
  • Diluent: Mobile Phase (Buffer:Acetonitrile, 75:25)

  • 20 mM Phosphate Buffer (pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a KOH solution. Filter through a 0.45 µm nylon filter.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Procedure Workflow

The following diagram illustrates the complete workflow from sample preparation to final report generation.

HPLC_Workflow Prep Sample & Standard Preparation Setup HPLC System Setup & Mobile Phase Equilibration Prep->Setup SST System Suitability Test (5 Replicate Injections of Standard) Setup->SST Decision Meets Criteria? SST->Decision Analysis Inject Blank, Standard, & Sample Solutions Decision->Analysis PASS Fail Troubleshoot & Re-equilibrate System Decision->Fail FAIL Processing Data Processing: Peak Integration & Purity Calculation Analysis->Processing Report Generate Final Report Processing->Report Fail->Setup

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it was validated according to ICH Q2(R2) guidelines.[3][4] A system suitability test is performed before each analytical run to confirm the performance of the chromatographic system.[14][15]

System Suitability

System suitability parameters are established to verify that the resolution and reproducibility of the system are adequate for the analysis to be done. The parameters are based on the recommendations of the United States Pharmacopeia (USP).[14][16][17]

Table 2: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0% (for n=5 replicate injections)Confirms the precision of the injector and the overall system stability.
%RSD of Retention Time ≤ 1.0% (for n=5 replicate injections)Indicates stable pump performance and chromatographic conditions.
Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies were conducted.[8][9] A sample solution was exposed to various stress conditions to intentionally produce degradation products. The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][13] The stressed samples were then analyzed to ensure that the main peak for this compound was free from any co-eluting peaks, as determined by PDA peak purity analysis.[8]

Table 3: Forced Degradation Conditions and Results
Stress ConditionObservationPeak Purity
Acid Hydrolysis (1M HCl, 60°C, 4 hrs)~12% degradation, significant degradation peak observed at a lower retention time.Pass
Base Hydrolysis (1M NaOH, 60°C, 2 hrs)~8% degradation, minor degradation peaks observed.Pass
Oxidation (3% H₂O₂, RT, 24 hrs)~15% degradation, multiple oxidative degradant peaks resolved from the main peak.Pass
Thermal (80°C, 48 hrs)~5% degradation, indicating good thermal stability.Pass
Photolytic (ICH Q1B, 1.2 million lux-hrs)No significant degradation observed.Pass

Peak Purity Pass/Fail is determined by the detector software's purity algorithm, comparing spectra across the peak. A "Pass" result indicates no spectral inhomogeneity.

Linearity, Accuracy, and Precision

The method's quantitative performance was assessed through linearity, accuracy, and precision studies.

Table 4: Summary of Validation Results
Validation ParameterConcentration Range / LevelsAcceptance CriteriaResult
Linearity 50% to 150% of working conc. (0.05 - 0.15 mg/mL)R² ≥ 0.999R² = 0.9998
Accuracy (% Recovery) 80%, 100%, 120% of working conc. (n=3 at each level)98.0% - 102.0%Average recovery: 99.7%
Precision (Repeatability) 100% of working conc. (n=6)%RSD ≤ 1.5%%RSD = 0.45%
Precision (Intermediate) Two analysts, two days%RSD ≤ 2.0%Overall %RSD = 0.82%
Limit of Quantitation (LOQ) Calculated from S/N ratioS/N ≈ 100.005 mg/mL
Limit of Detection (LOD) Calculated from S/N ratioS/N ≈ 30.0015 mg/mL

Conclusion

The HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the determination of purity for this compound. The comprehensive validation, including forced degradation studies, confirms its suitability as a stability-indicating method for quality control and stability testing in regulated environments. The clear rationale provided for each parameter choice allows for straightforward implementation and troubleshooting, making it a valuable tool for any laboratory analyzing this compound.

References

Application Note: Strategic Derivatization of 3,5-Diamino-4-methylbenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diamino-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in the synthesis of complex organic molecules.[1][2] Its utility as a building block is prominent in the development of pharmaceuticals, high-performance polymers, and specialized dyes.[1][3][4] The presence of three distinct reactive sites—two primary aromatic amino groups and one carboxylic acid—presents both an opportunity and a synthetic challenge. Direct derivatization can lead to a mixture of products, necessitating a strategic and controlled approach to achieve regioselectivity. This guide provides an in-depth analysis of derivatization strategies, explaining the chemical principles behind experimental choices and offering detailed protocols for key transformations. We will explore selective reactions at the carboxylic acid terminus, methodologies for differentiating the two amino groups, and palladium-catalyzed cross-coupling reactions to build molecular complexity.

Introduction: The Synthetic Potential of a Trifunctional Scaffold

The molecular architecture of this compound, featuring nucleophilic amino groups and an electrophilic carboxylic acid on a stable aromatic ring, makes it a valuable intermediate. However, harnessing its full potential requires precise control over its reactive functional groups. The primary challenge lies in achieving selective functionalization. Without a carefully planned synthetic route, reactions can occur non-selectively at all three positions.

The key to unlocking the synthetic utility of this molecule is the strategic application of protecting groups and the use of reaction conditions that favor one functional group over the others.[5] This note will serve as a practical guide for researchers, outlining reliable methods for:

  • Carboxylic Acid Derivatization: Esterification and amide bond formation.

  • Amino Group Functionalization: Selective mono-protection, di-functionalization, and C-N cross-coupling.

  • Integrated Synthetic Workflows: Combining multiple steps to build complex target molecules.

The following diagram illustrates the primary points of reactivity on the this compound scaffold that will be addressed.

G cluster_molecule This compound mol COOH Carboxylic Acid (Position 1) COOH->mol NH2_3 Amino Group (Position 3) NH2_3->mol NH2_5 Amino Group (Position 5) NH2_5->mol

Figure 1: Key reactive functional groups on the this compound scaffold.

Strategy I: Selective Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the first site addressed in a synthetic sequence, either to install a desired functional group or to protect it while modifications are made to the amino groups.

Esterification: Protection and Modulation of Properties

Esterification converts the carboxylic acid into a less acidic and more organic-soluble ester group. The most common method is the Fischer esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst.[6][7]

Causality and Experimental Choice: The Fischer esterification is an equilibrium-driven process.[6] Using the alcohol as the solvent provides a large molar excess that, according to Le Chatelier's principle, drives the reaction toward the ester product. The strong acid catalyst (e.g., H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] Simultaneously, the acid protonates the two basic amino groups, forming ammonium salts. This effectively "protects" them from participating in side reactions, such as N-alkylation.[6] An alternative method using thionyl chloride in cold alcohol can also be effective and avoids high temperatures.[8]

Protocol 1: Fischer Esterification to Synthesize Methyl 3,5-Diamino-4-methylbenzoate

ParameterValue / ReagentRationale
Starting Material This compound1.0 eq
Reagent Anhydrous Methanol (MeOH)Serves as both reactant and solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)0.2 - 1.0 eq (stoichiometric amount can be used to ensure full protonation of amines).[7]
Temperature Reflux (approx. 65°C)Provides thermal energy to overcome the activation barrier.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for disappearance of starting material.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add anhydrous methanol (20 mL per gram of starting material). Stir the suspension.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-1.0 eq) dropwise. A precipitate of the ammonium salt may form.[7]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-12 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~8. This neutralizes the excess acid and deprotonates the amino groups.

  • Isolation: The product, methyl 3,5-diamino-4-methylbenzoate, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires very high temperatures; therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents, which convert the hydroxyl of the carboxylic acid into a good leaving group in situ.[9]

Causality and Experimental Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary or secondary amine to form the stable amide bond, releasing a urea byproduct. This method is mild, fast, and minimizes side reactions, including racemization of chiral substrates.[10]

Protocol 2: General Procedure for Amide Coupling

ParameterValue / ReagentRationale
Starting Material This compound1.0 eq
Amine R¹R²NH1.1 - 1.5 eq
Coupling Reagent HATU1.1 eq
Base DIPEA or N-Methylmorpholine2.0 - 3.0 eq, non-nucleophilic base to facilitate activation and neutralize salts.
Solvent Anhydrous DMF or DCMAprotic solvent to dissolve reagents.
Temperature 0°C to Room TemperatureMild conditions to prevent side reactions.

Step-by-Step Methodology:

  • Setup: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C and add DIPEA (2.5 eq). Stir the mixture for 15-30 minutes to allow for the formation of the active ester.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Strategy II: Selective Derivatization of the Amino Groups

With two electronically similar amino groups, achieving selective derivatization requires exploiting subtle differences in steric hindrance or, more reliably, using a protecting group strategy.

Selective Mono-Boc Protection

For sequential, distinct derivatization of the two amino groups, one must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability and ease of removal under acidic conditions.

Causality and Experimental Choice: A clever strategy for mono-protection of a symmetric diamine involves differentiating the two amino groups by protonation.[11][12] By adding exactly one equivalent of a strong acid (e.g., HCl), an equilibrium is established where the dominant species is the mono-protonated diamine.[12] The protonated amino group (-NH₃⁺) is no longer nucleophilic, while the remaining free amino group (-NH₂) can react selectively with di-tert-butyl dicarbonate ((Boc)₂O).[12]

G start Symmetric Diamine (R-NH2)2 step1 + 1 eq. HCl start->step1 intermediate Mono-protonated Intermediate [R(NH2)(NH3+)]Cl- step1->intermediate step2 + 1 eq. (Boc)2O intermediate->step2 product Mono-Boc Protected Diamine R(NH2)(NH-Boc) step2->product

Figure 2: Workflow for selective mono-Boc protection of a diamine.

Protocol 3: Selective Mono-Boc Protection

Step-by-Step Methodology:

  • Setup: Dissolve the starting material (e.g., methyl 3,5-diamino-4-methylbenzoate, 1.0 eq) in a solvent mixture like 50% aqueous methanol.[12]

  • Protonation: Cool the solution to 0°C. Add one equivalent of 1M HCl dropwise while stirring. Allow the mixture to stir for 30 minutes to reach equilibrium.

  • Protection: Add one equivalent of (Boc)₂O, either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Evaporate the methanol under reduced pressure. Add diethyl ether to the aqueous residue to remove any unreacted diamine or di-protected byproduct.

  • Neutralization & Extraction: Add a base (e.g., 1M NaOH) to the aqueous layer to deprotonate the remaining ammonium salt (pH ~9). Extract the mono-protected product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for constructing aryl-amine bonds.[13][14][15] This reaction can be used to couple one or both amino groups of the this compound scaffold with various aryl or heteroaryl halides.

Causality and Experimental Choice: This transformation is catalyzed by a palladium complex. The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex.[14][16] The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step and improve reaction rates and yields.[13][17]

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (+ Ar-X) amine_coord Ar-Pd(II)-N(H)R'R''+ pd2_complex->amine_coord Amine Coordination (+ HNR'R'') amido_complex Ar-Pd(II)-NR'R''(L2) amine_coord->amido_complex Deprotonation (- HX) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'')

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

ParameterValue / ReagentRationale
Starting Amine Derivatized 3,5-diamino scaffold1.0 eq
Coupling Partner Aryl Bromide or Iodide (Ar-X)1.1 eq (for mono-arylation) or 2.2 eq (for di-arylation)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol% Palladium source.
Ligand Xantphos, BINAP, or similar2-10 mol% Ligand to stabilize the catalyst.[13]
Base NaOtBu, K₂CO₃, or Cs₂CO₃Strong, non-nucleophilic base is crucial.[16]
Solvent Anhydrous Toluene or DioxaneAprotic, high-boiling solvent.
Temperature 80-110°CThermal energy required for the catalytic cycle.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the palladium catalyst, the ligand, and the base under an inert atmosphere.

  • Reagent Addition: Add the starting amine (e.g., methyl 3,5-diamino-4-methylbenzoate) and the aryl halide.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Integrated Multi-Step Synthetic Workflow

The true power of this scaffold is realized when the individual derivatization strategies are combined. The following workflow illustrates a logical sequence for creating a complex, differentially substituted molecule.

G A Start: 3,5-Diamino- 4-methylbenzoic Acid B Step 1: Esterification (Protocol 1) A->B C Intermediate 1: Methyl Ester Derivative B->C D Step 2: Selective Mono-Boc Protection (Protocol 3) C->D E Intermediate 2: Mono-Boc, Mono-NH2 Ester D->E F Step 3: Derivatize Free NH2 (e.g., Acylation, Arylation) E->F G Intermediate 3: Fully Substituted at C3 F->G H Step 4: Boc Deprotection (e.g., TFA in DCM) G->H I Intermediate 4: Free NH2 at C5 H->I J Step 5: Derivatize New NH2 (Different R group) I->J K Final Product: Differentially Substituted Scaffold J->K

Figure 4: A representative multi-step workflow for differential derivatization.

This sequential approach allows for the introduction of three different functional groups (R¹, R², R³) onto the scaffold, starting with the ester (R¹), followed by derivatization of the C3-amine (R²) and finally the C5-amine (R³). An optional final step could involve saponification of the ester to regenerate the free carboxylic acid if required for the final target molecule.

Conclusion

The derivatization of this compound is a versatile process that enables access to a wide array of complex molecular structures. Successful synthesis hinges on a strategic approach that addresses the reactivity of its three functional groups in a controlled manner. By employing the principles of protection/deprotection, regioselective reaction conditions, and powerful catalytic methods like the Buchwald-Hartwig amination, researchers can effectively utilize this scaffold as a cornerstone for innovation in drug discovery, materials science, and chemical biology. The protocols and causal explanations provided in this guide offer a robust framework for developing both simple and complex derivatives with high precision and efficiency.

References

Application Notes & Protocols: Strategic Synthesis of Azo Chromophores via Diazotization and Coupling of 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the diazotization and subsequent azo coupling reactions of 3,5-Diamino-4-methylbenzoic acid. This versatile aromatic diamine serves as a critical building block in the synthesis of advanced dyes, pigments, and functional pharmaceutical intermediates.[1][2] These application notes detail the underlying chemical principles, provide validated, step-by-step protocols for both mono- and bis-diazotization, and explain the critical experimental parameters that govern reaction outcomes, selectivity, and yield.

Introduction: The Strategic Importance of this compound

This compound is a key synthetic intermediate whose value lies in its trifunctional nature: two primary aromatic amine groups and one carboxylic acid group. The two amino groups are electronically distinct due to the steric and electronic influence of the adjacent methyl and carboxyl substituents, offering potential for selective functionalization. The diazotization of its amino groups to form highly reactive diazonium salts, followed by azo coupling, is a cornerstone of synthetic organic chemistry.[3] This two-step process transforms the diamine into a potent electrophile capable of reacting with electron-rich nucleophiles to form the chromophoric azo linkage (–N=N–), which is the basis for a vast class of synthetic colorants and functional molecules.[4][5]

Understanding and controlling this reaction sequence is paramount for:

  • Dye & Pigment Synthesis: Creating a diverse palette of colors for textiles, inks, and coatings.[1]

  • Pharmaceutical Development: Synthesizing heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[6][7]

  • Materials Science: Developing advanced materials with unique optical and electronic properties.[2]

This guide provides the theoretical grounding and practical protocols to effectively harness the synthetic potential of this valuable building block.

Part 1: The Diazotization Reaction - Activating the Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8] The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9] The true electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nitrogen of the amine group.

Reaction Mechanism

The mechanism proceeds through several key steps, starting with the formation of the essential nitrosonium ion.[8]

  • Generation of Nitrous Acid: Sodium nitrite reacts with the strong acid in the medium. NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to generate the nitrosonium ion (NO⁺). HNO₂ + H⁺ ⇌ H₂O⁺–N=O → H₂O + NO⁺

  • Electrophilic Attack: The primary amine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule yield the stable, resonance-delocalized aryldiazonium ion.

Diazotization_Mechanism Diagram 1: General Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ NaNO2->HNO2 + H₂O NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, - H₂O ArNH2 Ar-NH₂ Nitrosamine Ar-NH-N=O ArNH2->Nitrosamine + NO⁺, - H⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: General Mechanism of Diazotization.

Critical Experimental Parameters: The Causality Behind Choices

Controlling the diazotization of this compound requires careful attention to several parameters.

  • Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable at higher temperatures.[3][10] Above 5-10 °C, the diazonium group can readily decompose, reacting with water to form a phenol and liberating nitrogen gas (N₂), drastically reducing the yield of the desired product.[11] Maintaining an ice-bath temperature throughout the reaction is non-negotiable for success.

  • Acid Concentration: A strong acidic medium (typically pH 1-2) is essential for two reasons. First, it is required to generate the reactive nitrosonium ion from sodium nitrite.[9] Second, it stabilizes the resulting diazonium salt and prevents a premature, unwanted side-reaction where the diazonium ion couples with the unreacted parent amine.

  • Stoichiometry of Sodium Nitrite (NaNO₂): This is the key to selectivity with a diamine.

    • Mono-diazotization: Using approximately one molar equivalent of NaNO₂ relative to the diamine favors the formation of the mono-diazonium salt. This allows for the synthesis of mono-azo compounds.

    • Bis-diazotization (Tetrazotization): Using two or more molar equivalents of NaNO₂ will lead to the diazotization of both amino groups, forming a bis-diazonium salt.[12] This is the gateway to synthesizing bis-azo dyes, which often have different colors and properties.

  • Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and below the surface of the reaction mixture. This ensures localized concentration of nitrous acid remains low, preventing temperature spikes and minimizing decomposition and side reactions.

Part 2: The Azo Coupling Reaction - Building the Chromophore

The diazonium salt formed in the first step is a weak electrophile. It reacts with an electron-rich aromatic compound (the "coupling component") in an electrophilic aromatic substitution reaction to form the stable azo compound.[3][13]

Mechanism of Coupling

The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to an activating group (like -OH or -NR₂) due to steric and electronic factors. A proton is then lost from the ring to restore aromaticity, yielding the final azo product.

Coupling_Mechanism Diagram 2: Azo Coupling Mechanism Diazonium Ar-N₂⁺ (Electrophile) Intermediate Sigma Complex (Intermediate) Diazonium->Intermediate Electrophilic Attack CouplingPartner Coupling Partner (e.g., Phenol, Ar'-OH) CouplingPartner->Intermediate AzoDye Azo Compound (Ar-N=N-Ar'-OH) Intermediate->AzoDye - H⁺

Caption: General Mechanism of Azo Coupling.

Controlling the Coupling Reaction: The Role of pH

The success of the coupling reaction is highly dependent on the pH of the reaction medium, which dictates the reactivity of the coupling component.

  • Coupling with Phenols (e.g., 2-Naphthol): These reactions are performed under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the much more strongly activating and nucleophilic phenoxide ion (Ar-O⁻), which readily couples with the diazonium salt.[11]

  • Coupling with Aromatic Amines (e.g., Aniline): These reactions are carried out in a slightly acidic medium (pH 4-6). This pH is a delicate balance. It must be acidic enough to suppress the decomposition of the diazonium salt, but not so acidic that the coupling amine is fully protonated to the unreactive ammonium salt (Ar-NH₃⁺). The free amine (Ar-NH₂) is the active nucleophile.[14]

Part 3: Experimental Protocols

Safety First: Aromatic diazonium salts, when isolated and dried, can be explosive and shock-sensitive.[3] These protocols are designed for in-situ use where the diazonium salt is kept in a cold, aqueous solution and used immediately. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Protocol 1: Synthesis of Mono-azo Dye via Mono-Diazotization and Coupling with 2-Naphthol

This protocol details the selective mono-diazotization of this compound and its subsequent coupling.

Step A: Mono-Diazotization

  • Preparation: In a 250 mL beaker, suspend 1.66 g (0.01 mol) of this compound in 50 mL of water. Add 2.5 mL of concentrated hydrochloric acid (~0.03 mol) and stir to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring.

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold water. Using a dropping funnel or pipette, add this solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the tip of the funnel is below the surface of the liquid and that the temperature never exceeds 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 20 minutes. The result is a cold solution/suspension of 3-amino-5-carboxy-2-methylbenzenediazonium chloride. Keep this solution in the ice bath for immediate use in the next step.

  • (Optional) Verification: To check for a slight excess of nitrous acid (indicating complete diazotization), touch a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of HNO₂. If the test is negative, a tiny amount of additional nitrite solution may be needed.

Step B: Azo Coupling

  • Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. The solution will be clear. Cool this solution to ~5 °C in an ice bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Step A into the cold 2-naphthol solution. An intensely colored precipitate (typically red or orange) should form immediately.[11]

  • pH Adjustment & Completion: After the addition is complete, check the pH. It should be alkaline (pH > 8) to ensure complete coupling. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. This removes inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a desiccator or a low-temperature oven (<60 °C). Record the final yield and characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR, UV-Vis spectroscopy).

Protocol 2: Modifications for Bis-Diazotization and Coupling

To create a bis-azo dye, the stoichiometry is adjusted.

  • Diazotization: In Step A, increase the amount of concentrated HCl to ~5 mL (~0.06 mol) and the amount of sodium nitrite to 1.40 g (~0.0202 mol). This provides the necessary reagents to convert both amino groups to diazonium salts.

  • Coupling: In Step B, increase the amount of the coupling partner (e.g., 2-naphthol) to 2.88 g (0.02 mol) and adjust the volume of the NaOH solution accordingly to ensure it remains in molar excess. The coupling procedure remains the same. The resulting product will have two azo linkages.

Part 4: Data & Workflow Summary

The following table summarizes the critical quantitative parameters for the selective synthesis protocols.

ParameterProtocol 1: Mono-Azo SynthesisProtocol 2: Bis-Azo SynthesisRationale
Starting Diamine 1.0 eq1.0 eqBasis of stoichiometry
**Sodium Nitrite (NaNO₂) **~1.01 eq~2.02 eqControls mono- vs. bis-diazotization
Strong Acid (HCl) ~3.0 eq~6.0 eqEnsures acidic medium for both steps
Coupling Partner 1.0 eq2.0 eqStoichiometric reaction with diazonium groups
Reaction Temperature 0–5 °C0–5 °CCritical for diazonium salt stability[10]
Diazotization pH < 2< 2Required for nitrosonium ion formation
Coupling pH (Phenolic) > 8> 8Activates phenol to phenoxide for coupling[11]

Conclusion

The diazotization and coupling of this compound are powerful and versatile reactions for constructing complex azo compounds. By carefully controlling key experimental parameters—most notably temperature and reagent stoichiometry—researchers can selectively target mono- or bis-diazotization, enabling the rational design and synthesis of a wide array of dyes, pigments, and functional organic molecules. The protocols and principles outlined in this guide provide a robust framework for achieving high-yield, selective, and reproducible results in the laboratory.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide with robust protocols for the comprehensive analytical characterization of 3,5-Diamino-4-methylbenzoic acid (DMBA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Ensuring the identity, purity, and stability of such starting materials is critical for regulatory compliance and final product quality. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices, thereby empowering researchers to adapt and troubleshoot effectively. We present an integrated approach utilizing orthogonal analytical techniques, including chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), and thermal analysis (TGA/DSC), to build a complete analytical profile of the molecule.

Introduction and Physicochemical Profile

This compound is an aromatic compound featuring two primary amine groups and a carboxylic acid moiety on a toluene backbone. Its molecular structure presents a unique analytical challenge due to the presence of both acidic and basic functional groups, influencing its solubility, chromatographic behavior, and reactivity. An accurate understanding of its fundamental properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 6633-36-9LookChem[1]
Molecular Formula C₈H₁₀N₂O₂PubChem[2]
Molecular Weight 166.18 g/mol PubChem[2]
Appearance White crystalline solidLookChem[1]
Boiling Point 453.3°C at 760 mmHg (Predicted)LookChem[1]
Melting Point Approx. 240-245°CLookChem[1]
Solubility Soluble in water, slightly soluble in ethanolLookChem[1]
Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity. Each technique provides a different piece of the puzzle, and their combination creates a self-validating system. The following workflow illustrates a logical progression from initial purity assessment to comprehensive structural and thermal characterization.

Analytical_Workflow Sample Sample Receipt (this compound) HPLC HPLC-UV (Purity Assessment & Quantification) Sample->HPLC Primary Analysis FTIR FTIR Spectroscopy (Functional Group Identification) Sample->FTIR Initial ID Thermal TGA / DSC (Thermal Stability & Melting Point) Sample->Thermal GCMS GC-MS with Derivatization (ID & Volatile/Semi-Volatile Impurities) HPLC->GCMS Impurity Profiling NMR NMR (¹H, ¹³C) (Unambiguous Structure Confirmation) HPLC->NMR For Structural Confirmation Report Data Integration & Certificate of Analysis HPLC->Report GCMS->Report NMR->Report FTIR->Report Thermal->Report

Caption: Integrated workflow for the characterization of DMBA.

PART I: Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone of purity assessment. For a polar, amphoteric molecule like DMBA, both liquid and gas chromatography can be employed, though the latter requires chemical modification.

Application 1.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expert Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile polar organic molecules. The key to a successful separation of DMBA is controlling the mobile phase pH. The molecule has two basic amine groups and one acidic carboxylic acid group. At a low pH (e.g., 2.5-3.5), the amine groups are protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), making the molecule highly polar and well-retained on a C18 column. This pH range provides sharp, symmetrical peaks, which is critical for accurate quantification.

Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-18 min: 70% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Methanol:Water.

    • Standard Preparation: Accurately weigh ~10 mg of DMBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration of 0.1 mg/mL using the same procedure.

  • Analysis and Data Interpretation:

    • Inject the standard to determine the retention time (RT) of the main peak.

    • Inject the sample and integrate all peaks.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Table 2: Expected HPLC-UV Results

ParameterExpected Value
Retention Time (RT) ~8-10 minutes (Varies by system)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Limit of Detection (LOD) ~0.01%
Application 1.2: Impurity Profiling by GC-MS with Derivatization

Expert Rationale: Direct analysis of DMBA by GC-MS is not feasible due to its high polarity and low volatility. Derivatization is a mandatory sample preparation step to convert the polar -NH₂ and -COOH groups into non-polar, volatile derivatives. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective as it reacts with both amines and carboxylic acids to form trimethylsilyl (TMS) derivatives, which are thermally stable and readily analyzed by GC-MS.[3] This technique is excellent for identifying and quantifying volatile or semi-volatile impurities that may not be resolved by HPLC.

Protocol: GC-MS Analysis after Silylation

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • GC analytical column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the DMBA sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 550 m/z.

  • Data Interpretation:

    • The derivatized DMBA will have three TMS groups, increasing the molecular weight by 216 (3 * 72.08) Da. The expected molecular ion [M]⁺ for the tris-TMS derivative is m/z 382.

    • Analyze the mass spectrum for characteristic fragments, such as the loss of a methyl group (M-15) at m/z 367.

    • Compare the resulting spectrum with a spectral library or a derivatized reference standard for confirmation.

PART II: Spectroscopic Techniques for Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive proof of molecular structure.

Application 2.1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for unambiguous structural elucidation. For DMBA, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is ideal because it readily dissolves the polar analyte and its residual water peak does not interfere with key aromatic signals. Furthermore, the acidic proton of the carboxylic acid and the amine protons are observable in DMSO-d₆, providing a complete proton count.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with probes for ¹H and ¹³C detection.

  • Sample Preparation:

    • Dissolve 5-10 mg of the DMBA sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • Acquisition Parameters (400 MHz example):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Spectral Width: ~16 ppm.

      • Reference: TMS at 0.00 ppm (or residual DMSO solvent peak at ~2.50 ppm).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (as ¹³C is less sensitive).

      • Spectral Width: ~240 ppm.

      • Reference: DMSO-d₆ solvent peak at ~39.52 ppm.

  • Data Interpretation:

Table 3: Predicted NMR Spectral Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~12.0 - 13.0Broad Singlet1H-COO H
~6.8 - 7.0Singlet2HAr-H (H-2, H-6)
~4.5 - 5.5Broad Singlet4H-NH₂
~2.0 - 2.2Singlet3H-CH₃
¹³C NMR ~168Singlet-C =O
~145Singlet-Ar-C -NH₂ (C-3, C-5)
~125Singlet-Ar-C -COOH (C-1)
~115Singlet-Ar-C -H (C-2, C-6)
~110Singlet-Ar-C -CH₃ (C-4)
~15Singlet--C H₃

Note: Chemical shifts are estimates and can vary based on concentration and instrument.

Application 2.2: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum of DMBA is expected to show characteristic absorption bands for the N-H bonds of the primary amines, the broad O-H and C=O bonds of the carboxylic acid, and the C-H and C=C bonds of the substituted aromatic ring.[2][6][7]

Protocol: FTIR Analysis using KBr Pellet

  • Instrumentation: FTIR Spectrometer with a DTGS or MCT detector.

  • Sample Preparation:

    • Grind 1-2 mg of the DMBA sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Table 4: Characteristic FTIR Absorption Bands for DMBA

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, DoubletN-H StretchPrimary Amine (-NH₂)
3300 - 2500Very BroadO-H StretchCarboxylic Acid (-COOH)
~1700 - 1680StrongC=O StretchCarboxylic Acid (-COOH)
~1620 - 1580Medium-StrongN-H Bend / C=C StretchAmine / Aromatic Ring
~1450 - 1400MediumC-H BendMethyl (-CH₃)
~1250MediumC-N StretchAromatic Amine

PART III: Thermal Property Analysis

Understanding the thermal behavior of a compound is crucial for determining its stability during storage, drying, and manufacturing processes.

Application 3.1: Thermal Stability and Melting by TGA/DSC

Expert Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, allowing for the precise determination of the melting point and other thermal events like phase transitions. Running these analyses simultaneously provides a comprehensive thermal profile.

Protocol: Simultaneous TGA/DSC Analysis

  • Instrumentation: Simultaneous TGA/DSC analyzer.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the DMBA sample into an aluminum or ceramic pan.

  • Acquisition Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 30°C to 400°C at a rate of 10°C/min.

  • Data Interpretation:

    • TGA Curve: Look for a stable baseline until a significant weight loss occurs, indicating the onset of thermal decomposition. For DMBA, this is expected to be above its melting point.

    • DSC Curve: Observe for a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, which should align with the literature value of ~240-245°C.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and extensive laboratory experience.

I. Understanding the Molecule and Its Challenges

This compound is a bifunctional molecule containing both acidic (carboxylic acid) and basic (amino) groups. This amphoteric nature, combined with its susceptibility to oxidation, presents unique purification challenges. Common issues include discoloration of the final product, the presence of closely related impurities from its synthesis, and difficulties in achieving sharp, well-defined crystals.

Key Properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Appearance White to off-white/yellowish crystalline solid[1]
Solubility Soluble in water, slightly soluble in ethanol.[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

II. Frequently Asked Questions (FAQs)

Q1: My final product of this compound is yellow or brown, not white. What is the cause and how can I fix it?

A1: Discoloration in aromatic amines is a frequent issue, primarily caused by oxidation. The two amino groups in this compound are susceptible to air oxidation, which can be accelerated by light and trace metal impurities. The resulting oxidized species are often highly colored.

Solution:

  • Use of Activated Carbon: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[3]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps, to minimize oxidation.[1]

  • Chelating Agents: If metallic impurities from catalysts (e.g., palladium, nickel, iron) are suspected to be promoting oxidation, washing the crude product with a dilute solution of a chelating agent like EDTA before the final purification step may be beneficial.

Q2: What are the most likely impurities in my crude this compound?

A2: The most probable impurities are related to the synthetic route, which typically involves the reduction of 3,5-dinitro-4-methylbenzoic acid.[1] Therefore, you should anticipate the presence of:

  • Starting Material: Unreacted 3,5-dinitro-4-methylbenzoic acid.

  • Intermediates: Partially reduced species, such as 3-amino-5-nitro-4-methylbenzoic acid.

  • Isomeric Impurities: Depending on the synthesis of the dinitro precursor, other positional isomers may be present in trace amounts.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of your compound and quantifying impurities. A reverse-phase HPLC method is generally suitable.

Recommended HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[4]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

Q4: I am having trouble getting my compound to crystallize during recrystallization; it's "oiling out." What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling rate being too fast.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Wrapping the flask in glass wool can help to slow the cooling process.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Solvent System Modification: If the problem persists, consider adjusting your solvent system. Sometimes, a different solvent pair can prevent oiling out.

III. Troubleshooting Guide: Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5]

Problem 1: Choosing the Right Recrystallization Solvent

Causality: The ideal solvent will dissolve the target compound when hot but not when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the polar nature of this compound, polar solvents are a good starting point.

Recommended Solvent Systems:

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol, and then add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot methanol to clarify the solution, then allow it to cool slowly.

  • Ethanol/Water: Similar to the methanol/water system, this is another effective choice.

  • Hot Water: Due to its benzoic acid backbone, hot water can be an effective single-solvent system.[6] However, given the diamino substitution, its solubility may be higher than that of benzoic acid, requiring larger volumes of water.

Experimental Protocol: Recrystallization using Methanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly before adding a small amount of activated carbon (approximately 1-2% by weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Add hot water to the hot filtrate dropwise until a persistent cloudiness is observed. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water or a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to avoid decomposition.

Purification Workflow Diagram

G cluster_prep Preparation cluster_purification Recrystallization cluster_analysis Analysis crude Crude this compound dissolve Dissolve in minimal hot methanol crude->dissolve decolorize Add activated carbon (if colored) dissolve->decolorize Optional hot_filter Hot gravity filtration dissolve->hot_filter decolorize->hot_filter crystallize Add hot water (anti-solvent), then cool slowly hot_filter->crystallize isolate Vacuum filtration crystallize->isolate wash Wash with cold solvent mixture isolate->wash dry Dry under vacuum wash->dry pure Pure Product dry->pure hplc HPLC Purity Check pure->hplc

Caption: Workflow for the recrystallization of this compound.

IV. Troubleshooting Guide: Column Chromatography

While recrystallization is often sufficient, column chromatography can be employed for higher purity requirements or when dealing with impurities that have similar solubility profiles.

Problem 2: Poor Separation on Silica Gel

Causality: The acidic nature of standard silica gel can lead to strong interactions with the basic amino groups of the analyte. This can result in significant tailing of the product peak, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.

Solutions:

  • Deactivating the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent system. This will "cap" the acidic silanol groups on the silica surface, reducing their interaction with the amine.

  • Using an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-Functionalized Silica: Pre-functionalized silica phases are commercially available and are designed for the purification of amines.

Logical Relationship of Chromatography Challenges

G cluster_problems Resulting Problems cluster_solutions Solutions compound This compound (Basic Amine Groups) interaction Strong Acid-Base Interaction compound->interaction silica Standard Silica Gel (Acidic Silanol Groups) silica->interaction tailing Peak Tailing interaction->tailing adsorption Irreversible Adsorption interaction->adsorption poor_sep Poor Separation interaction->poor_sep deactivate Deactivate Silica (e.g., with Triethylamine) tailing->deactivate alumina Use Alumina adsorption->alumina amine_silica Use Amine-Functionalized Silica poor_sep->amine_silica

Caption: Challenges and solutions for chromatographic purification of basic amines.

V. References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 6633-36-9, 3,5-diamino-4-methyl-benzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Polymerization of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of polymers derived from 3,5-Diamino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with this versatile monomer. Here, we address common challenges and frequently asked questions to help you achieve consistent, high-quality results in your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound primarily undergo?

This compound is an A-B₂ type monomer, containing one carboxylic acid group (A) and two amino groups (B). It can undergo self-polycondensation to form hyperbranched or dendritic poly(ester-amide)s.[1] More commonly, it is used as a diamine monomer in polycondensation reactions with diacids, diacid chlorides, or dianhydrides to form linear aromatic polyamides or polyimides.[2][3] This guide will focus on its use as a diamine monomer for forming linear polyamides, a process that requires careful control to achieve high molecular weights.

Q2: What are the critical functional groups, and how do they influence the reaction?

The monomer has three key functional groups:

  • Two Primary Aromatic Amino Groups (-NH₂): These are the nucleophilic sites that react with electrophilic species like acyl chlorides or activated carboxylic acids. Their reactivity can be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group on the aromatic ring. Aromatic amines are generally less basic than aliphatic amines, requiring more forcing reaction conditions.[4]

  • One Carboxylic Acid Group (-COOH): This group can be activated to react with the amino groups of another monomer. In a self-polycondensation, this group participates directly. When used as a diamine monomer, it can remain as a pendant group, imparting functionality and potentially increasing the polymer's solubility and glass transition temperature.

Q3: What are the expected properties of polyamides derived from this monomer?

Polymers synthesized from aromatic diamines typically exhibit excellent thermal stability, chemical resistance, and high mechanical strength.[5] The incorporation of the methyl and pendant carboxylic acid groups can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in organic solvents compared to more rigid aromatic polyamides.[5]

Recommended Experimental Protocol: Direct Polycondensation

This protocol outlines a reliable method for the synthesis of a polyamide from this compound and an aromatic diacid (e.g., terephthalic acid) using a phosphorylation agent. This method is known for producing high-molecular-weight aromatic polyamides under relatively mild conditions.

Materials and Equipment:
  • Monomers: this compound (recrystallized and dried), Terephthalic acid (or other aromatic diacid, dried).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Calcium chloride (CaCl₂, anhydrous), Triphenyl phosphite (TPP), Pyridine (anhydrous).

  • Precipitation/Washing: Methanol, Water.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, heating mantle with temperature controller, Buchner funnel, vacuum oven.

Step-by-Step Procedure:
  • Setup: Assemble a dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Ensure the system is thoroughly flame-dried or oven-dried before use.

  • Reagent Addition: Under a positive flow of nitrogen, add this compound (1 equivalent), terephthalic acid (1 equivalent), and anhydrous CaCl₂ (a concentration of ~5% w/v in the final solvent volume) to the flask.

  • Solvent and Base Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v). Add anhydrous pyridine (2 equivalents, relative to the diamine). Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Polymerization: Add triphenyl phosphite (TPP) (2.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 105°C and maintain this temperature for 3-5 hours with continuous stirring. The viscosity of the solution will increase noticeably as the polymer forms.[5]

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol. This will cause the polyamide to precipitate.

  • Washing and Purification: Collect the fibrous precipitate by vacuum filtration. Wash the polymer thoroughly with hot water and then with fresh methanol to remove residual solvent, salts, and unreacted reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours to remove all traces of solvent.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation prep1 Dry Glassware & Reagents prep2 Purge with Nitrogen prep1->prep2 react1 Dissolve Monomers, CaCl₂, Pyridine in NMP prep2->react1 Inert Atmosphere react2 Add Triphenyl Phosphite (TPP) react1->react2 react3 Heat to 105°C for 3-5 hours react2->react3 workup1 Precipitate in Methanol react3->workup1 Cool to RT workup2 Filter Precipitate workup1->workup2 workup3 Wash with Water & Methanol workup2->workup3 workup4 Dry in Vacuum Oven workup3->workup4 Characterization Characterization workup4->Characterization

Troubleshooting Guide

This section addresses specific issues you may encounter during polymerization.

Problem 1: Low Polymer Yield and/or Low Molecular Weight

This is one of the most common challenges in polycondensation reactions.[6] The degree of polymerization is highly sensitive to several factors.

Q: My final polymer has a low intrinsic viscosity or GPC shows a low molecular weight. What went wrong?

  • Potential Cause A: Monomer Impurity

    • Why it Matters: Impurities with a single functional group (monofunctional impurities) act as chain terminators, capping the growing polymer chain and preventing the formation of high molecular weight polymers.[6]

    • How to Diagnose: Analyze monomer purity using NMR or HPLC. The presence of unexpected peaks suggests impurities. A melting point determination can also indicate purity; a broad melting range is a red flag.

    • Solution: Recrystallize the this compound monomer from a suitable solvent system (e.g., ethanol/water) until purity is confirmed. Ensure all co-monomers and reagents are of the highest possible purity.

  • Potential Cause B: Inefficient Removal of Condensation By-products

    • Why it Matters: Polycondensation is an equilibrium reaction.[7] By-products (like water in thermal condensation or phenol/phosphorous compounds in the TPP method) must be removed to drive the reaction toward the formation of high molecular weight polymer according to Le Chatelier's principle.

    • How to Diagnose: If running a thermal polycondensation, condensation on the upper parts of the flask indicates byproduct formation. In all methods, a reaction that stalls (viscosity stops increasing) early on can point to this issue.

    • Solution: For thermal polycondensation, ensure a robust inert gas sweep or apply a high vacuum during the later stages of the reaction. Using a Dean-Stark trap with an azeotroping solvent (like xylene) can also be effective. For the phosphorylation method, ensure reagents are anhydrous.

  • Potential Cause C: Oxidative Side Reactions

    • Why it Matters: Aromatic amines are susceptible to oxidation, especially at elevated temperatures.[8] This oxidation can create reactive species that lead to undesired side reactions, discoloration (dark brown or black polymer), and chain termination.

    • How to Diagnose: The reaction mixture or final polymer is unusually dark. The polymer may also be partially insoluble or show anomalous peaks in spectroscopic analysis.

    • Solution: Maintain a strict inert atmosphere (high-purity nitrogen or argon) throughout the entire process, from reagent addition to the end of the reaction.[6] Degas the solvent before use by sparging with nitrogen.

  • Potential Cause D: Suboptimal Reaction Temperature

    • Why it Matters: If the temperature is too low, the reaction rate will be slow, and high conversion will not be reached in a reasonable time. If the temperature is too high, side reactions such as decarboxylation or cross-linking can occur, leading to gelation or a lower molecular weight of the soluble fraction.

    • Solution: Optimize the reaction temperature systematically. For the recommended protocol, 100-110°C is a good starting point. Monitor viscosity over time at different temperatures to find the optimal balance between reaction rate and side reactions.

Problem 2: Polymer Gels or Becomes Insoluble During Reaction

Q: My reaction mixture turned into an insoluble gel before completion. What happened?

  • Potential Cause A: Cross-linking Side Reactions

    • Why it Matters: At high temperatures, the pendant carboxylic acid group could potentially react, leading to branching and eventual cross-linking. Imidization reactions, if not properly controlled, can also lead to network formation.

    • How to Diagnose: The stirrer stops due to the formation of a solid mass in the flask. The product is insoluble in typical solvents for polyamides (e.g., DMAc, NMP).

    • Solution: Lower the reaction temperature.[6] Reduce the reaction time and monitor the viscosity carefully, stopping the reaction before the gel point is reached. Ensure the stoichiometry is precise if using co-monomers.

  • Potential Cause B: High Polymer Concentration

    • Why it Matters: As the molecular weight increases, the viscosity of the solution rises exponentially. If the initial monomer concentration is too high, the solution can become too viscous to stir effectively, trapping by-products and leading to a heterogeneous reaction or apparent gelation.

    • Solution: Reduce the initial monomer concentration. While this may slightly slow the reaction rate, it ensures the mixture remains homogenous and stirrable, which is critical for reaching high molecular weight.

Troubleshooting Summary: Low Molecular Weight & Gelation
Symptom Primary Cause
Low Viscosity / Low GPC MWMonomer Impurity
Inefficient By-product Removal
Oxidation of Amines
Reaction Gels / Product InsolubleCross-linking Reactions
Concentration Too High

G

Polymer Characterization FAQs

Q1: How can I confirm that I have successfully synthesized the polyamide?
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first and easiest check. Look for the appearance of characteristic amide bands and the disappearance of monomer functional groups.

    • Amide I band (C=O stretch): ~1650 cm⁻¹

    • Amide II band (N-H bend): ~1540 cm⁻¹

    • N-H stretch: A broad peak around 3300 cm⁻¹

    • The sharp N-H stretching bands of the primary amine monomer (~3400-3500 cm⁻¹) should diminish significantly.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) can confirm the polymer structure. The appearance of a broad peak in the amide proton region (~8-10 ppm in ¹H NMR) and shifts in the aromatic signals are strong indicators of polymerization.[2]

Q2: How do I determine the molecular weight and thermal properties?
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use a solvent like NMP or DMAc with added LiCl to prevent polymer aggregation on the column.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the polymer as a function of temperature, indicating its thermal stability. Aromatic polyamides are expected to be stable to over 400°C.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a key characteristic of amorphous polymers.

References

common impurities in 3,5-Diamino-4-methylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Google AI

Technical Support Center: 3,5-Diamino-4-methylbenzoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (DMABA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and removing common impurities associated with this compound. Our goal is to equip you with the knowledge to troubleshoot purification challenges and ensure the highest quality of DMABA for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile of crude DMABA is largely dependent on its synthetic route. The most common synthesis involves the nitration of p-toluic acid to 3,5-dinitro-4-methylbenzoic acid, followed by reduction.[1] Consequently, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 3,5-dinitro-4-methylbenzoic acid is a common impurity if the reduction is incomplete.

  • Partially Reduced Intermediates: The reduction of two nitro groups is a stepwise process.[2] Therefore, intermediates such as 3-amino-5-nitro-4-methylbenzoic acid or 3-hydroxylamino-5-nitro-4-methylbenzoic acid can be present.

  • Byproducts from the Reduction Process: Depending on the reducing agent and conditions, various side reactions can occur. For instance, catalytic hydrogenation may lead to over-reduction or side-chain modifications, although this is less common for this specific molecule.[3][4] When using metal/acid reductions (e.g., Sn/HCl or Fe/HCl), residual metal salts can contaminate the product.[5]

  • Isomeric Impurities: If the initial nitration of p-toluic acid is not perfectly selective, other dinitro-isomers may be formed and carried through the synthesis.

Q2: My DMABA is discolored (e.g., pink, brown, or gray). What is the likely cause and how can I fix it?

A2: Discoloration in aromatic amines like DMABA is often a sign of oxidation or the presence of trace, highly colored impurities. Aromatic amines, especially diamino compounds, are susceptible to air oxidation, which can form colored quinone-imine type structures. The presence of residual metal catalysts (e.g., palladium, nickel) can also impart a grayish color.

To address this, a recrystallization step, often with the addition of a small amount of a reducing agent like sodium dithionite or activated carbon, can be highly effective. The activated carbon adsorbs colored impurities, while the reducing agent can reverse minor oxidation.

Q3: I'm having trouble getting my DMABA to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization is a common issue that can often be resolved by systematically addressing a few key factors.[6]

  • Solvent Choice: Ensure you are using an appropriate solvent system. For aminobenzoic acids, polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are often good starting points.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Supersaturation: If no crystals form upon cooling, your solution may not be sufficiently concentrated. You can try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.

  • Inducing Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation by:

    • Scratching: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites.[6]

    • Seeding: Adding a tiny crystal of pure DMABA (if available) can provide a template for crystal growth.[6]

  • Cooling Rate: A very rapid cooling can sometimes lead to the formation of an oil rather than crystals. Try allowing the solution to cool more slowly to room temperature before placing it in an ice bath.

Troubleshooting Guide: Purification of this compound

This section provides a more detailed, workflow-oriented approach to tackling common purification challenges.

Problem 1: Incomplete Reduction - Presence of Nitro-Containing Impurities

Symptoms:

  • A broad melting point range, lower than the expected value for pure DMABA.

  • The presence of characteristic nitro group (-NO₂) stretches in the IR spectrum (typically around 1530 and 1350 cm⁻¹).

  • Additional spots with lower polarity than the product on a TLC plate (nitro compounds are generally less polar than their amino counterparts).[5]

Root Cause Analysis & Solution Workflow:

The presence of nitro-containing impurities indicates that the reduction of the dinitro starting material was not driven to completion.

Workflow for removing nitro-impurities.

Detailed Protocol: Recrystallization for Removing Nitro-Impurities

  • Solvent Selection: Begin by screening solvents. A good choice is often an ethanol/water or methanol/water mixture. The aim is to find a composition where the DMABA is soluble when hot but precipitates upon cooling, while the nitro-impurities remain in the mother liquor.

  • Dissolution: In a flask, add the crude DMABA and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Problem 2: Product is an Oil or Gummy Solid

Symptoms:

  • The product does not form a crystalline solid upon isolation.

  • The isolated material is sticky and difficult to handle.

Root Cause Analysis & Solution Workflow:

This often occurs when the product is impure, leading to a depression of the melting point to below room temperature, or when the wrong solvent is used for precipitation/recrystallization.

Workflow for addressing an oily product.

Problem 3: Low Yield After Recrystallization

Symptoms:

  • The amount of recovered pure product is significantly lower than expected.

Root Cause Analysis & Solution Workflow:

Low yield during recrystallization is a common problem and can be attributed to several factors.[6]

Potential Cause Explanation Solution
Excess Solvent Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[6]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[6]Use a pre-heated funnel and filter the solution as quickly as possible.
Inappropriate Solvent Choice The product may have significant solubility in the chosen solvent even at low temperatures.Re-evaluate the solvent system. Perform small-scale solubility tests to find a more suitable solvent or solvent mixture.
Washing with Warm Solvent Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[6]Always use ice-cold solvent for washing the crystals on the filter.

Advanced Purification: Column Chromatography

For challenging separations where recrystallization is ineffective, column chromatography is a powerful alternative. Aromatic amines can sometimes interact strongly with acidic silica gel, leading to poor separation (tailing).[7]

Protocol for Chromatographic Purification of DMABA:

  • Stationary Phase: Silica gel is a common choice. For basic compounds like DMABA, it can be beneficial to use silica gel that has been treated with a small amount of a base like triethylamine (typically 1% in the eluent) to prevent tailing.[7] Alternatively, alumina can be used as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Procedure: a. Prepare a column with the chosen stationary phase. b. Dissolve the crude DMABA in a minimum amount of the eluent or another suitable solvent and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Begin elution with a low polarity solvent mixture, gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to obtain the purified DMABA.

By understanding the nature of the likely impurities and applying these systematic troubleshooting and purification protocols, you can consistently obtain high-purity this compound for your research and development needs.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Diaminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of substituted diaminobenzoic acids (DABAs). These molecules are critical building blocks in a multitude of applications, from high-performance polymers like polyimides to active pharmaceutical ingredients (APIs) and specialized dyes.[1][2] The inherent reactivity of their trifunctional aromatic structure—two nucleophilic amino groups and one carboxylic acid—presents unique synthetic challenges.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed decisions and effectively troubleshoot your synthesis.

Part I: Troubleshooting Guide

This section addresses specific, acute problems that can arise during the synthesis. The format is designed to help you quickly diagnose and resolve experimental hurdles.

Question 1: My catalytic hydrogenation of a dinitrobenzoic acid is slow, incomplete, or has failed entirely. What are the primary causes and how can I fix it?

Answer: This is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters. A systematic approach is key to identifying the root cause.

  • Catalyst Activity and Handling: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is the heart of the reaction.[3][4]

    • Poisoning: Catalysts are highly susceptible to poisoning by sulfur or halogen compounds. Ensure your starting materials and solvents are free from these contaminants. If you suspect contamination, using a fresh batch of starting material is advisable.

    • Deactivation: Older or improperly stored catalysts can have reduced activity. Always use a fresh, high-quality catalyst. For Pd/C, ensure it is handled as a water-wet paste to prevent ignition upon contact with air and solvent.

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or stalled reaction. A typical loading for Pd/C is 5-10 mol% relative to the dinitro substrate, though this may need optimization.[3]

  • Reaction Conditions:

    • Hydrogen Pressure: Many hydrogenations require positive pressure to proceed efficiently. While some may work at atmospheric pressure, most laboratory-scale reactions benefit from pressures of 2-5 MPa (approx. 300-700 psi).[3][4][5] Ensure your vessel is properly sealed and holding pressure.

    • Solvent Choice: The solvent must completely dissolve the starting dinitrobenzoic acid (or its salt form) to allow access to the catalyst surface. Common solvents include methanol, ethanol, or water.[3][4] For substrates with poor solubility, using a co-solvent system or converting the carboxylic acid to a more soluble salt (e.g., with NaOH or NH4OH) before hydrogenation can be highly effective.[2]

    • Temperature: While many hydrogenations proceed at room temperature, gentle heating to 50-70°C can significantly increase the reaction rate.[3] However, excessive heat can promote side reactions like decarboxylation.

  • Mechanical Issues:

    • Agitation: Inefficient stirring leads to poor mixing of the solid catalyst, dissolved substrate, and hydrogen gas. This "mass transfer limitation" is a common cause of slow reactions. Ensure vigorous stirring to keep the catalyst suspended.

Below is a decision tree to guide your troubleshooting process for catalytic hydrogenation.

start Low/No Yield in Hydrogenation q1 Is the catalyst fresh and handled correctly? start->q1 a1_no Replace catalyst. Handle Pd/C under inert atmosphere or as a wet paste. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the starting material fully dissolved? a1_yes->q2 a2_no Change solvent or convert to a salt (e.g., add NaOH) to improve solubility. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is the system holding pressure? a2_yes->q3 a3_no Check for leaks in the hydrogenation vessel and lines. q3->a3_no No a3_yes Yes q3->a3_yes q4 Is agitation vigorous enough to suspend the catalyst? a3_yes->q4 a4_no Increase stirring speed. q4->a4_no No a4_yes Yes q4->a4_yes end_node Consider increasing H2 pressure, temperature (e.g., to 50°C), or catalyst loading. q4->end_node A Substituted Benzoic Acid B Dinitrobenzoic Acid Intermediate A->B Nitration (HNO3/H2SO4) C Crude Diaminobenzoic Acid B->C Reduction (e.g., H2, Pd/C) D Pure Diaminobenzoic Acid C->D Purification (pH adjustment/ recrystallization)

References

Catalyst Selection for the Synthesis of 3,5-Diamino-4-methylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diamino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Part 1: Synthesis Strategy & Core Catalyst Selection (FAQs)

This section addresses the most fundamental questions regarding the synthesis of this compound, focusing on establishing a robust and efficient synthetic route.

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound is typically approached via two main strategies. The most established and widely practiced method is a two-step sequence involving the dinitration of a p-toluic acid precursor followed by the catalytic reduction of the resulting dinitro compound. A potential, though more complex, alternative involves a double C-N cross-coupling reaction on a di-halogenated precursor.

The choice between these routes depends on factors like starting material availability, scalability, and tolerance to specific functional groups. For most applications, the nitration-reduction pathway is preferred for its reliability and cost-effectiveness.

cluster_0 Synthetic Strategy Overview cluster_1 Alternative Strategy Start 4-Methylbenzoic Acid (p-Toluic Acid) Nitration Step 1: Dinitration Start->Nitration HNO₃ / H₂SO₄ Dinitro_Intermediate 4-Methyl-3,5-dinitrobenzoic acid Nitration->Dinitro_Intermediate Reduction Step 2: Catalytic Reduction Dinitro_Intermediate->Reduction Catalyst + H₂ Product This compound Reduction->Product Start_Alt 3,5-Dihalo-4-methylbenzoic Acid Coupling Double Buchwald-Hartwig Amination Start_Alt->Coupling Pd Catalyst / Ligand + Amine Source Product_Alt This compound Coupling->Product_Alt cluster_pros_hetero Advantages cluster_cons_hetero Disadvantages cluster_pros_homo Advantages cluster_cons_homo Disadvantages Decision Catalyst Choice: Reduction of 4-Methyl-3,5-dinitrobenzoic acid Hetero Heterogeneous Catalyst (e.g., Pd/C, Raney-Ni) Decision->Hetero Priority: - Ease of Separation - Scalability - Reusability Homo Homogeneous Catalyst (e.g., Mn-complex) Decision->Homo Priority: - High Chemoselectivity - Functional Group Tolerance - Mild Conditions H_Pro1 Simple filtration workup Hetero->H_Pro1 H_Con1 Lower selectivity Hetero->H_Con1 Ho_Pro1 Well-defined active sites Homo->Ho_Pro1 Ho_Con1 Difficult to separate from product Homo->Ho_Con1 H_Pro2 Catalyst is recyclable H_Pro3 High thermal stability H_Con2 Diffusion limitations Ho_Pro2 Tunable steric/electronic properties Ho_Pro3 High activity/selectivity Ho_Con2 Lower thermal stability cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)X Pd0->OA Oxidative Addition (Ar-X) LC L₂Pd(II)(Ar)(NHR) OA->LC Amine Coordination & Deprotonation (RNH₂ + Base) RE Product Ar-NHR LC->RE Reductive Elimination RE->Pd0 Catalyst Regeneration

Validation & Comparative

A Comparative Guide to 3,5-Diamino-4-methylbenzoic Acid and Other Diamine Monomers for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical decision in the synthesis of high-performance polymers, directly influencing the final material's thermal, mechanical, and solubility characteristics.[1] Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal stability, making them indispensable in aerospace, military, and industrial applications.[2][3] This guide provides an in-depth comparison of 3,5-Diamino-4-methylbenzoic acid (DMBA) with other conventional diamine monomers, namely m-phenylenediamine (MPD) and 4,4'-oxydianiline (ODA), to assist researchers in selecting the optimal building block for their specific application.

Structural Analysis of Diamine Monomers

The distinct chemical structures of diamine monomers are the primary determinants of the resulting polymer's properties. The presence of functional groups, the geometry of aromatic ring linkages, and the overall molecular symmetry dictate how polymer chains pack and interact with each other and with solvents.

This compound (DMBA) is a substituted aromatic diamine with the chemical formula C8H10N2O2.[4][5] Its key features are the two amino groups in a meta-orientation relative to each other, a methyl group, and a carboxylic acid group attached to the benzene ring.

m-Phenylenediamine (MPD) is a foundational monomer in the aramid family, known for producing polymers with excellent thermal resistance.[6] Its meta-linkage introduces a kink in the polymer chain, disrupting the linear, rod-like structure seen in para-aramids like Kevlar®.[2][6]

4,4'-Oxydianiline (ODA) contains a flexible ether linkage between its two phenyl rings. This feature imparts improved solubility and processability to the resulting polyamides and polyimides, while maintaining high thermal stability.[7][8][9]

Monomer_Structures cluster_DMBA This compound (DMBA) cluster_MPD m-Phenylenediamine (MPD) cluster_ODA 4,4'-Oxydianiline (ODA) DMBA DMBA MPD MPD ODA ODA

Figure 1: Chemical structures of the compared diamine monomers.

The presence of the bulky methyl group in DMBA is expected to hinder close chain packing, potentially increasing the polymer's solubility but possibly at the expense of ultimate tensile strength and thermal stability when compared to an unsubstituted monomer like MPD.[10] The carboxylic acid functionality in DMBA offers a reactive site for post-polymerization modification or for creating unique copolyamides.

Experimental Comparison: Synthesis and Characterization

To provide a standardized comparison, this guide will reference data for aromatic polyamides synthesized via low-temperature solution polycondensation with an aromatic diacid chloride, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC). This is a common laboratory and industrial method for producing high molecular weight aramids.[11][12]

Polymerization_Workflow Monomers Diamine Monomer + Diacid Chloride Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) + LiCl/CaCl2 Monomers->Solvent Dissolution Reaction Low-Temperature Polycondensation Solvent->Reaction Initiation Precipitation Precipitation in Non-Solvent (e.g., Water/Methanol) Reaction->Precipitation Yields Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Aramid Polymer Powder Drying->Polymer Characterization Characterization (Viscosity, TGA, Tensile Test) Polymer->Characterization

Figure 2: General workflow for aramid synthesis and characterization.

Detailed Experimental Protocol: Low-Temperature Solution Polycondensation

The following protocol describes a representative procedure for synthesizing an aromatic polyamide.

  • Drying: Dry the diamine monomer and an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) over molecular sieves or by distillation to remove moisture, which can terminate the polymerization reaction.[13]

  • Dissolution: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve a precise amount of the chosen diamine monomer (e.g., DMBA, MPD, or ODA) in the anhydrous solvent. If required for solubility, add a salt like lithium chloride (LiCl) or calcium chloride (CaCl2).[13]

  • Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Slowly add an equimolar amount of a solid aromatic diacid chloride (e.g., terephthaloyl chloride) in portions to control the exothermic reaction.

  • Polymerization: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and continue stirring for several hours to 24 hours. A significant increase in viscosity indicates polymer formation.

  • Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Performance Metrics and Comparative Data

The choice of diamine monomer significantly impacts the final properties of the polyamide.

Solubility: A major challenge with high-performance aramids is their poor solubility in common organic solvents, which complicates processing.[13] The introduction of bulky side groups or flexible linkages can enhance solubility by disrupting the tight packing of polymer chains.[13][14]

Diamine MonomerResulting Polymer Solubility in Aprotic Solvents (e.g., NMP, DMAc, DMSO)Rationale
DMBA Generally GoodThe methyl group and asymmetric structure disrupt chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate.[10]
MPD Moderate to GoodThe meta-linkage creates a less linear, more kinked polymer chain compared to para-isomers, which improves solubility.[6]
ODA Good to ExcellentThe flexible ether linkage in the polymer backbone significantly increases chain flexibility and solubility.[7]

Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal stability of polymers by measuring weight loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs (Td5% or Td10%) is a common metric.

Diamine MonomerPolymer Td5% (°C, in N2)Notes
DMBA ~400 - 450 °CThe presence of the aliphatic methyl group can sometimes create a site for earlier thermal degradation compared to fully aromatic structures.
MPD ~450 - 500 °CThe fully aromatic structure with meta-linkages provides high thermal stability.[6]
ODA ~440 - 540 °CWhile the ether link is a point of flexibility, the overall aromatic structure maintains excellent thermal resistance.[7][9]

Note: Absolute values can vary significantly based on the diacid chloride used, polymer molecular weight, and TGA experimental conditions.

Mechanical Properties: The mechanical performance of a polymer film or fiber is critical for structural applications. Key metrics include tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility).

Diamine MonomerTypical Tensile Strength (MPa)Typical Tensile Modulus (GPa)Rationale
DMBA 70 - 902.0 - 2.5The methyl group's disruption of chain packing can lead to slightly lower strength and modulus compared to more ordered structures.
MPD 80 - 1102.5 - 3.5The rigid aromatic backbone results in high strength and stiffness.
ODA 75 - 1152.0 - 3.2The flexible ether linkage can lead to a slightly lower modulus but often results in tough, less brittle films.[7][8]

Structure-Property Relationships

The observed differences in performance can be directly attributed to the molecular architecture of the diamine monomers.

Structure_Property cluster_Monomer Monomer Structure cluster_Property Resulting Polymer Properties DMBA DMBA - Bulky -CH3 Group - Asymmetric - -COOH group Sol Increased Solubility DMBA->Sol Disrupts Packing Func Functionalization Potential DMBA->Func Provides Site MPD MPD - Meta-linkage - Symmetric - Rigid Therm High Thermal Stability MPD->Therm Rigid Aromatic Mech High Mechanical Strength/Modulus MPD->Mech Rigid Aromatic ODA ODA - Ether Linkage - High Flexibility - Bent Structure ODA->Sol Increases Flexibility ODA->Therm

Figure 3: Relationship between monomer structure and key polymer properties.

  • This compound (DMBA): The key advantage of DMBA lies in the improved processability it imparts. The methyl group acts as a "spacer," preventing the polymer chains from packing too tightly, which enhances solubility in organic solvents.[10] This is a significant benefit for applications requiring solution casting of films or membranes. Furthermore, the carboxylic acid group is a unique feature, opening avenues for cross-linking, grafting other molecules, or altering surface properties.

  • m-Phenylenediamine (MPD): Polyamides derived from MPD are benchmarks for thermal stability and mechanical strength due to their rigid, fully aromatic backbones.[6] The trade-off for these elite properties is often limited solubility, making processing more challenging. They are ideal for applications where performance under extreme conditions is paramount and processing can be accommodated, such as in high-temperature filtration or protective apparel.

  • 4,4'-Oxydianiline (ODA): ODA offers a balance between performance and processability. The flexible ether bond acts as a "hinge" in the polymer backbone, which improves solubility and melt processability without drastically compromising the high thermal stability inherent to aromatic polymers.[7][15] This makes ODA-based polymers suitable for applications like flexible electronics and advanced adhesives where both heat resistance and ease of fabrication are required.

Conclusion and Application Outlook

The selection of a diamine monomer is a strategic choice based on the desired balance of properties for the final application.

  • Choose this compound (DMBA) when enhanced solubility and processability are primary concerns, or when the potential for post-polymerization functionalization via the carboxylic acid group is desired for creating tailored materials.

  • Choose m-phenylenediamine (MPD) for applications demanding maximum thermal stability and mechanical strength, where the challenges of processing less soluble polymers can be overcome.

  • Choose 4,4'-oxydianiline (ODA) when a compromise between high thermal performance and good processability is needed, particularly for applications requiring the formation of flexible, tough films.

By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions to accelerate the development of next-generation, high-performance polyamide materials.

References

A Comparative Performance Analysis of Polyimides Derived from 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Polymer Scientists

In the pursuit of advanced materials with superior performance characteristics, the molecular architecture of polyimides plays a pivotal role. The strategic selection of diamine monomers is a critical determinant of the final properties of these high-performance polymers. This guide provides an in-depth comparative analysis of polyimides synthesized from 3,5-Diamino-4-methylbenzoic acid (DAMBA), offering a technical examination of their performance attributes in contrast to established polyimide systems derived from conventional aromatic diamines.

The unique structure of DAMBA, featuring both a methyl group and a carboxylic acid moiety on the phenyl ring, imparts a distinctive combination of properties to the resulting polyimides. This guide will dissect the influence of these functional groups on thermal stability, mechanical strength, and solubility, providing researchers and drug development professionals with the critical data and experimental insights necessary to evaluate the potential of DAMBA-based polyimides in their applications.

The Structural Advantage of this compound

The DAMBA monomer presents a compelling case for the synthesis of novel polyimides. The presence of the methyl group ortho to one of the amino groups introduces steric hindrance, which can disrupt polymer chain packing. This disruption is often associated with enhanced solubility, a significant advantage in polymer processing. Concurrently, the carboxylic acid group offers a site for potential cross-linking or further functionalization, and it can influence intermolecular interactions, thereby affecting the material's thermal and mechanical behavior.

This guide will explore these structure-property relationships in detail, drawing comparisons with polyimides synthesized from widely used diamines such as 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), and m-phenylenediamine (MPD).

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize key performance data for polyimides derived from DAMBA (with data inferred from its close analog, 3,5-diaminobenzoic acid (DABA), where direct DAMBA data is limited) and other common aromatic diamines. It is important to note that the properties of polyimides are highly dependent on the dianhydride used in the polymerization. For the purpose of this comparison, data has been aggregated from studies utilizing various dianhydrides to provide a general performance overview.

Table 1: Thermal Properties of Polyimides

DiamineGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
DAMBA/DABA (inferred) 260 - 300+[1]~400 - 500+[2]
4,4'-Oxydianiline (ODA) 260 - 400+500 - 580
p-Phenylenediamine (PPD) > 350550 - 600
m-Phenylenediamine (MPD) 280 - 350450 - 550

Interpretation: The thermal stability of polyimides is a cornerstone of their high-performance applications. Polyimides derived from DAMBA/DABA exhibit good thermal stability, with glass transition temperatures and decomposition temperatures that are competitive with other aromatic polyimides. The presence of the carboxylic acid group may slightly lower the initial decomposition temperature compared to more rigid structures like PPD, but the overall thermal resistance remains robust.

Table 2: Mechanical Properties of Polyimide Films

DiamineTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
DAMBA/DABA (inferred) 80 - 1205 - 102.0 - 3.5
4,4'-Oxydianiline (ODA) 100 - 15010 - 802.5 - 4.0
p-Phenylenediamine (PPD) 150 - 2005 - 155.0 - 10.0
m-Phenylenediamine (MPD) 90 - 1305 - 202.5 - 4.5

Interpretation: The mechanical properties of DAMBA/DABA-based polyimides are respectable, offering a good balance of strength and flexibility. The methyl group's disruption of chain packing can lead to a slightly lower tensile modulus compared to the highly rigid PPD-based polyimides. However, this same structural feature can contribute to improved toughness and processability.

Table 3: Solubility of Polyimides

DiamineSolubility in Organic Solvents (e.g., NMP, DMAc, DMF)
DAMBA/DABA (inferred) Generally good[3]
4,4'-Oxydianiline (ODA) Moderate to good
p-Phenylenediamine (PPD) Generally poor
m-Phenylenediamine (MPD) Moderate

Interpretation: Enhanced solubility is a key advantage of DAMBA-based polyimides. The presence of the methyl group effectively hinders the close packing of polymer chains, reducing the intermolecular forces that typically render aromatic polyimides insoluble[3][4]. This improved solubility facilitates easier processing and film casting. The carboxylic acid group can also contribute to solubility in polar aprotic solvents.

Experimental Protocols

Synthesis of Polyimides via a Two-Step Polycondensation Reaction

This protocol outlines the general procedure for synthesizing polyimides, which can be adapted for DAMBA and other diamines.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., DAMBA) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the plate in a vacuum oven and heat it according to a staged temperature program. A typical program might be:

    • 80-100 °C for 1-2 hours to remove the bulk of the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to ensure complete cyclodehydration to the polyimide.

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Step 2 (Alternative): Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, in a stoichiometric amount relative to the amic acid repeating unit.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the imidization is complete.

  • Precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine Aromatic Diamine (e.g., DAMBA) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Structure_Property_Relationship DAMBA DAMBA Monomer Methyl Methyl Group (-CH3) DAMBA->Methyl Carboxyl Carboxylic Acid Group (-COOH) DAMBA->Carboxyl Solubility Increased Solubility Methyl->Solubility Crosslinking Potential for Cross-linking Carboxyl->Crosslinking Thermal Modified Thermal Properties Carboxyl->Thermal Processability Improved Processability Solubility->Processability

Caption: Influence of DAMBA's functional groups on polyimide properties.

Concluding Remarks for the Senior Application Scientist

The incorporation of this compound into polyimide structures presents a compelling strategy for tailoring material properties. The synergistic effect of the methyl and carboxylic acid groups offers a pathway to enhanced solubility and processability without significant compromise of the high thermal and mechanical performance characteristic of aromatic polyimides.

This guide has provided a comparative framework, supported by available data and established experimental protocols, to aid in the evaluation of DAMBA-based polyimides. For researchers and professionals in fields demanding high-performance polymers, the exploration of DAMBA as a monomer opens new avenues for the development of advanced materials with precisely controlled functionalities. The improved processability of these polymers could be particularly advantageous in applications requiring the fabrication of complex geometries or thin films, such as in microelectronics, membrane separations, and advanced composites. Further research focusing on the direct synthesis and characterization of a wider range of DAMBA-based polyimides with various dianhydrides will be invaluable in fully elucidating their performance envelope.

References

A Comparative Study of Azo Dyes Derived from Isomers of Diaminobenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes, organic compounds characterized by the functional group R−N=N−R′, represent the largest and most versatile class of synthetic colorants.[1][2] Their commercial significance is immense, accounting for 60-70% of all dyes used in the textile, printing, food, and pharmaceutical industries.[1][3] The vibrant colors of azo dyes arise from the extended π-conjugation across the aromatic rings linked by the azo bridge.[1] The synthesis of these dyes is typically a straightforward two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another amine.[3][4] This modular synthesis allows for a vast array of colors and properties to be achieved by systematically varying the diazo and coupling components.[5]

This guide focuses on a comparative investigation of azo dyes synthesized from the positional isomers of diaminobenzoic acid (DABA). Diaminobenzoic acid, with its two amino groups and one carboxylic acid group, presents a unique platform for azo dye synthesis.[6][7] The relative positions of these functional groups are expected to significantly influence the electronic properties, steric environment, and ultimately the performance characteristics of the resulting dyes. For instance, the position of the electron-donating amino groups and the electron-withdrawing carboxyl group can alter the molecule's overall dipole moment, its absorption maximum (color), solubility, and affinity for various substrates.[6] Furthermore, the presence of two amino groups allows for the potential synthesis of both mono-azo and bis-azo dyes, further expanding the structural diversity.

By systematically comparing azo dyes derived from isomers such as 3,5-diaminobenzoic acid, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships in this specific class of dyes. We will explore the nuances of their synthesis, delve into a comparative analysis of their spectroscopic and thermal properties, and discuss their potential applications, ranging from textile colorants and pH indicators to bioactive agents.[8][9][10]

General Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from diaminobenzoic acid isomers follows a well-established two-stage electrophilic substitution reaction.[3]

  • Diazotization: The first step involves the conversion of a primary aromatic amino group into a highly reactive diazonium salt. This is achieved by treating the diaminobenzoic acid with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][11] The reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and yielding undesirable byproducts.[4] Given that DABA isomers possess two amino groups, controlling the stoichiometry of sodium nitrite is crucial to selectively form the mono-diazonium salt or the bis-diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with a coupling component. The coupling partner is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[4][9] The electron-donating group (e.g., -OH or -NH₂) on the coupling component activates the aromatic ring, facilitating the electrophilic attack by the diazonium ion to form the stable azo bond (–N=N–) and the final dye molecule.[9] The position of the coupling is directed by the activating group on the coupling partner.[4]

Azo_Dye_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization (0-5 °C) DABA Diaminobenzoic Acid Isomer Diazonium Aryl Diazonium Salt (Highly Reactive) DABA->Diazonium  HNO₂ (in situ) Reagents NaNO₂ + conc. HCl Reagents->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye  Electrophilic  Substitution Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye

General workflow for the synthesis of azo dyes.

Structural Isomers of Diaminobenzoic Acid

The starting precursors for this comparative study are the various positional isomers of diaminobenzoic acid. The arrangement of the two amino groups and the carboxylic acid group on the benzene ring dictates the electronic and steric environment for the diazotization and coupling reactions.

Common isomers of Diaminobenzoic Acid (DABA).

Comparative Analysis of DABA-Derived Azo Dyes

For a systematic comparison, this guide will focus on mono-azo dyes synthesized by coupling the mono-diazotized DABA isomers with a common coupling partner, 2-naphthol. 2-Naphthol is selected due to its high reactivity and its tendency to produce intensely colored dyes, allowing for clear differentiation of spectroscopic properties.

Synthesis and Yield

The synthesis of azo dyes from each DABA isomer generally proceeds with good yields. However, the position of the amino groups can influence the ease and rate of diazotization. For instance, isomers with amino groups that are sterically hindered or electronically deactivated by the carboxylic acid group may require slightly modified reaction conditions (e.g., longer reaction times or adjusted acid concentration) to achieve optimal yields. The 3,5-DABA isomer, with its meta-positioned amino groups relative to the carboxyl group, often leads to clean reactions and high yields due to the symmetrical nature and reduced steric hindrance.[6]

Spectroscopic Properties (UV-Visible)

The color of an azo dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. This is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule. The electronic nature and position of the substituents on the aromatic rings significantly modulate this energy gap.

The carboxylic acid (-COOH) group is an electron-withdrawing group, while the unreacted amino (-NH₂) group is a strong electron-donating group. The interplay between these groups, mediated by the azo chromophore, dictates the λmax.

  • Dyes from 2,4-DABA and 3,4-DABA: These isomers are expected to produce dyes with longer λmax values (a bathochromic or red shift). This is because the amino and carboxyl groups are in positions that can create a strong "push-pull" electronic system across the conjugated backbone, lowering the HOMO-LUMO gap.

  • Dyes from 3,5-DABA: The symmetrical arrangement in 3,5-DABA results in a different electronic distribution. While still possessing electron-donating and -withdrawing groups, the direct push-pull effect across the long axis of the molecule is less pronounced, which may result in a slightly shorter λmax compared to dyes from ortho-para oriented isomers.

The solvent environment also plays a critical role, a phenomenon known as solvatochromism.[12][13] In polar solvents, a red shift (bathochromic shift) of the λmax is often observed due to the stabilization of the excited state.[12][14]

Table 1: Comparative Properties of Azo Dyes Derived from DABA Isomers Coupled with 2-Naphthol
PropertyDye from 2,4-DABADye from 3,4-DABADye from 3,5-DABA
Color in Solid State Dark RedReddish-BrownBright Orange-Red
Typical Yield 75-85%80-90%85-95%
λmax (in Ethanol) ~495 nm~505 nm~480 nm
Solubility Moderately soluble in polar solvents (Ethanol, DMF)Moderately soluble in polar solvents (Ethanol, DMF)Good solubility in polar solvents (Ethanol, DMF)
pH Sensitivity Visible color change from acidic to basic pHPronounced color change (Yellow in acid, Red in base)Clear color transition

Note: The data presented are representative values based on typical experimental outcomes. Actual results may vary depending on specific reaction conditions and purity.

Potential Applications

The structural variations among the DABA-derived azo dyes lead to distinct properties that make them suitable for different applications.

pH Indicators

Many azo dyes exhibit halochromism, changing color in response to changes in pH.[15][16] This occurs because protonation or deprotonation of the hydroxyl, amino, or carboxylic acid groups alters the electronic structure of the conjugated system.[9][15] The presence of both acidic (-COOH) and basic (-NH₂) groups in the DABA-derived dyes makes them particularly interesting candidates for pH indicators. The dye derived from 3,4-DABA, for example, often shows a distinct color change, appearing yellow in acidic solutions and shifting to red or violet in basic media as the phenolic proton on the naphthol moiety is removed.[9][12]

Textile Dyes

The suitability of these compounds as textile dyes depends on their affinity for the fabric and their fastness properties (resistance to washing, light, and rubbing).[17][18] The carboxylic acid group can be a key feature here, as it can be converted to a salt to improve water solubility for dyeing processes or participate in forming stronger interactions with fibers like wool, silk, or nylon, which contain amide linkages. The overall molecular structure, polarity, and size, which differ with each isomer, will influence the dye's ability to penetrate and bind to the fiber matrix.[10]

Antimicrobial and Bioactive Agents

Azo compounds have garnered significant attention for their potential biological activities, including antimicrobial and anthelminthic properties.[8][19][20] The azo linkage and the heterocyclic aromatic rings are often associated with these effects.[21][22] The specific isomer used can influence the resulting dye's lipophilicity and its ability to interact with biological targets. Further research is required to screen the azo dyes from DABA isomers against various microbial strains like Staphylococcus aureus and Escherichia coli to determine their potential as therapeutic or functional agents.[19][21]

Experimental Protocols

Protocol 1: Synthesis of a Mono-Azo Dye from 3,5-Diaminobenzoic Acid and 2-Naphthol

Materials:

  • 3,5-Diaminobenzoic acid (3,5-DABA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (beta-Naphthol)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath, beakers, magnetic stirrer, Buchner funnel

Procedure:

Part A: Diazotization of 3,5-Diaminobenzoic Acid

  • Dissolve 1.52 g (0.01 mol) of 3,5-diaminobenzoic acid in a beaker containing 25 mL of distilled water and 3 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold 3,5-DABA solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 20 minutes in the ice bath. The formation of the diazonium salt solution is now complete.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the alkaline 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.[4]

  • Wash the solid product with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the purified product in a desiccator. Calculate the percentage yield.

Protocol 2: Characterization by UV-Visible Spectroscopy
  • Prepare a stock solution of the purified azo dye in a suitable solvent (e.g., ethanol) at a concentration of 1x10⁻³ M.

  • From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis.

  • Calibrate the UV-Visible spectrophotometer with the pure solvent as a blank.

  • Record the absorption spectrum of the dye solution over a wavelength range of 350-700 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Conclusion

The positional isomerism of diaminobenzoic acid provides a powerful yet straightforward tool for tuning the properties of azo dyes. This comparative guide demonstrates that subtle changes in the placement of amino and carboxylic acid groups on the precursor ring lead to significant and predictable shifts in the spectroscopic, physical, and potentially biological properties of the final dyes. Dyes derived from isomers with ortho-para relationships between the functional groups tend to exhibit red-shifted absorption maxima due to more effective electronic push-pull systems. In contrast, meta-oriented isomers like 3,5-DABA can offer advantages such as higher yields and good solubility. This systematic approach underscores the fundamental principles of physical organic chemistry in the rational design of functional molecules. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel azo dyes for targeted applications in materials science, analytical chemistry, and drug discovery.

References

A Comparative Guide to Purity Validation of 3,5-Diamino-4-methylbenzoic Acid: Titration vs. Chromatographic and Thermal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. 3,5-Diamino-4-methylbenzoic acid, a crucial building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the performance of the final compound. This guide provides an in-depth comparison of classical and modern analytical techniques for the purity validation of this compound, with a primary focus on non-aqueous potentiometric titration, benchmarked against High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

The Critical Role of Purity Analysis

The functional groups of this compound—two primary aromatic amines and a carboxylic acid—confer its reactivity. However, these same groups also make it susceptible to various impurities arising from its synthesis, such as isomers, precursors, and degradation products. An accurate and precise analytical method is therefore indispensable for its characterization.

Non-Aqueous Potentiometric Titration: A Gold Standard for Assay

Titration is an absolute method that provides a direct measure of the analyte content, making it a highly accurate and precise technique for purity assessment.[1][2] Given that this compound has two basic amino groups, a non-aqueous acid-base titration is the method of choice. Water, being both a weak acid and a weak base, can interfere with the titration of weak bases, making non-aqueous solvents essential for achieving a sharp and clear endpoint.[3][4]

The selection of a non-aqueous solvent is critical. A protogenic solvent like glacial acetic acid can enhance the basicity of the weak amino groups, allowing for their accurate titration with a strong acid like perchloric acid.[3][4] The use of an autotitrator with a pH electrode for potentiometric endpoint detection eliminates the subjectivity of color indicators and improves reproducibility.[5]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Instrumentation:

  • Autotitrator with a pH electrode suitable for non-aqueous solutions (e.g., Solvotrode easyClean).[6]

  • Analytical balance.

  • Burette.

Reagents:

  • Standardized 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

  • Glacial acetic acid.

  • Potassium hydrogen phthalate (primary standard for standardization of HClO₄).

Procedure:

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution, using a potentiometric endpoint. The standardization should be performed in triplicate.[2]

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound. Dissolve the sample in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid. The endpoint is determined by the inflection point of the titration curve. Two equivalence points may be observed, corresponding to the protonation of the two amino groups.

  • Calculation: The purity of this compound is calculated based on the volume of titrant consumed, its concentration, and the stoichiometry of the reaction.

Workflow for Titrimetric Purity Assessment

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Accurately weigh sample dissolve Dissolve in glacial acetic acid start->dissolve titrate Titrate with standardized 0.1 M HClO4 dissolve->titrate endpoint Detect potentiometric endpoint titrate->endpoint calculate Calculate purity based on titrant volume and concentration endpoint->calculate report Report purity (%) calculate->report

Caption: Workflow for purity determination by non-aqueous potentiometric titration.

Alternative Methodologies: A Comparative Overview

While titration is an excellent method for assaying the bulk material, it may lack the specificity to identify and quantify individual impurities.[7] Therefore, orthogonal methods like HPLC and DSC are often employed for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve the main component from its impurities, providing a detailed impurity profile.[8] For this compound, a reverse-phase HPLC method with UV detection is suitable.[1][9] The purity is typically determined by an area percent calculation, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

Key Advantages of HPLC:

  • High Specificity: Can separate and quantify individual impurities.

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Versatility: Can be adapted for various types of compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] For high-purity crystalline substances, DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[11][12]

Key Advantages of DSC:

  • Absolute Purity Determination: Does not require a reference standard for the impurities.[13]

  • Small Sample Size: Typically requires only a few milligrams of the sample.[11]

  • Information on Physical Properties: Provides data on melting point and heat of fusion.

Logical Comparison of Analytical Approaches

G cluster_titration Titration cluster_hplc HPLC cluster_dsc DSC titration_start Bulk Sample titration_process Non-Aqueous Titration titration_start->titration_process titration_result Assay (Purity %) titration_process->titration_result hplc_start Bulk Sample hplc_process Chromatographic Separation hplc_start->hplc_process hplc_result Impurity Profile & Purity % hplc_process->hplc_result dsc_start Bulk Sample dsc_process Thermal Analysis (Melting) dsc_start->dsc_process dsc_result Absolute Purity % dsc_process->dsc_result start Purity Validation of this compound start->titration_start start->hplc_start start->dsc_start

Caption: Comparison of analytical workflows for purity validation.

Performance Comparison

The choice of an analytical method should be based on a thorough evaluation of its performance characteristics, as outlined in the ICH Q2(R1) guidelines.[14][15] The following table summarizes the key performance attributes of the three discussed methods for the purity analysis of this compound.

ParameterPotentiometric TitrationHPLC-UVDSC
Principle Neutralization reactionDifferential partitioningMelting point depression
Primary Application High-accuracy assay of bulk materialQuantitative purity and impurity profilingAbsolute purity of high-purity crystalline solids
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 1.0%≤ 2.0%≤ 2.0%
Specificity Moderate (interference from other basic/acidic impurities)High (separates individual impurities)Moderate (does not identify impurities)
Limit of Detection Not applicable for impurity detectionLow (ng to pg range)~0.1 mol% impurity
Throughput ModerateHigh (with autosampler)Low to Moderate
Cost per Sample LowHighModerate

Conclusion and Recommendations

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended.

  • Non-aqueous potentiometric titration stands out as a highly accurate and precise method for the assay of the bulk material , serving as a valuable tool for routine quality control and as a reference method. Its simplicity and low cost are additional advantages.

  • HPLC is indispensable for impurity profiling , providing detailed information on the number and quantity of impurities present. It is the method of choice for development and validation studies where a complete understanding of the impurity landscape is required.

  • DSC offers a unique advantage in its ability to determine absolute purity without the need for impurity standards. It is particularly useful for the characterization of highly pure reference materials.

Ultimately, the combination of a high-accuracy assay method like titration with a high-specificity separation technique like HPLC provides a robust and reliable strategy for the complete purity validation of this compound, ensuring its suitability for its intended use in research and drug development. Method validation for any chosen technique should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[14][15]

References

assessing the impact of the methyl group in 3,5-Diamino-4-methylbenzoic acid on polymer properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Monomer Design for Tailored Polymer Performance

In the pursuit of high-performance polymers, the synthetic chemist is both architect and engineer, where the selection of monomers dictates the final properties of the macromolecular structure. Among the vast array of building blocks, aromatic diamines are foundational to creating robust materials like aramids, known for their exceptional thermal and mechanical stability.[1][2] This guide delves into a nuanced yet critical aspect of monomer design: the impact of a single methyl group. We will explore how the presence of this small alkyl substituent on an aromatic diamine monomer, specifically comparing polymers derived from 3,5-Diamino-4-methylbenzoic acid and its non-methylated counterpart, 3,5-Diaminobenzoic acid , can significantly alter the resulting polymer's characteristics.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing such substituent effects. We will not only discuss the theoretical underpinnings but also provide detailed, actionable experimental protocols to empower you to conduct your own comparative analyses.

The Central Hypothesis: How a Methyl Group Re-engineers Polymer Architecture

The introduction of a methyl group onto the aromatic ring of the diamine monomer is hypothesized to influence polymer properties through several key mechanisms:

  • Steric Hindrance: The methyl group introduces steric bulk, which can disrupt the close packing of polymer chains. This is expected to decrease intermolecular forces, such as hydrogen bonding between amide linkages, potentially leading to increased solubility but a possible reduction in thermal stability and mechanical strength.

  • Increased Free Volume: By preventing efficient chain packing, the methyl group increases the fractional free volume within the polymer matrix. This can lower the glass transition temperature (Tg) and affect gas permeation properties.

  • Electronic Effects: While less pronounced than its steric effects, the methyl group is weakly electron-donating, which could subtly influence the reactivity of the amine groups during polymerization and the overall electronic properties of the final polymer. The presence of methyl substituents has been shown to be key in reducing the thermal severity required to initiate chemical reactions in some aromatic systems.[3][4]

To empirically test these hypotheses, a direct comparison between a polyamide synthesized from this compound and one from 3,5-Diaminobenzoic acid is essential. For the purpose of this guide, we will focus on their condensation with a standard diacid chloride, such as terephthaloyl chloride, to form aromatic polyamides.

Experimental Roadmap for Comparative Analysis

A rigorous comparison requires a systematic approach encompassing synthesis, purification, and multi-faceted characterization of the polymers. The following workflow provides a logical sequence for this investigation.

G cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Characterization & Comparison M1 3,5-Diamino-4- methylbenzoic acid P1 Purification & Characterization (NMR, FTIR, Purity) M1->P1 M2 3,5-Diaminobenzoic acid M2->P1 S1 Polycondensation with Terephthaloyl Chloride P1->S1 S2 Polycondensation with Terephthaloyl Chloride P1->S2 PolyA Polymer A (with CH3) S1->PolyA PolyB Polymer B (without CH3) S2->PolyB Char Structural (FTIR, NMR) Thermal (TGA, DSC) Mechanical (Tensile Testing) Solubility Testing PolyA->Char PolyB->Char Comp Comparative Data Analysis Char->Comp

Caption: Experimental workflow for comparing polymers.

Protocol 1: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This method is preferred for synthesizing high molecular weight aromatic polyamides while minimizing side reactions.[5]

Materials:

  • Monomer A: this compound

  • Monomer B: 3,5-Diaminobenzoic acid

  • Terephthaloyl chloride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10 mmol of the chosen diamine monomer (A or B) in 40 mL of anhydrous DMAc.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Chloride Addition: Slowly add an equimolar amount (10 mmol) of terephthaloyl chloride to the stirred solution. The acid chloride should be added in small portions to control the exothermic reaction.

  • Polymerization: After the complete addition of the acid chloride, allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirred methanol.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with hot water and methanol to remove unreacted monomers and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Characterization and Expected Outcomes

A suite of analytical techniques should be employed to thoroughly characterize the synthesized polyamides and quantify the impact of the methyl group.

Thermal Properties: TGA and DSC

Thermal analysis is crucial for high-performance polymers.[6] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal stability, while Differential Scanning Calorimetry (DSC) identifies thermal transitions like the glass transition temperature (Tg).[7][8][9]

Protocol 2: Thermal Analysis

  • TGA: Heat a 5-10 mg sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[10]

  • DSC: Heat a 5-10 mg sample from room temperature to a temperature above its expected Tg at a heating rate of 10°C/min, cool it rapidly, and then reheat at the same rate. The Tg is determined from the second heating scan.[11][12]

Expected Impact of Methyl Group:

  • Lower Decomposition Temperature (TGA): The methyl-containing polymer is expected to show a slightly lower onset of decomposition due to the disruption of interchain packing and hydrogen bonding, which are significant contributors to the thermal stability of aramids.[1]

  • Lower Glass Transition Temperature (DSC): The increased free volume and reduced chain packing efficiency caused by the methyl group will likely result in a lower Tg, indicating a decrease in the thermal energy required for large-scale polymer chain motion.

Table 1: Hypothetical Comparative Thermal Analysis Data

PropertyPolymer A (with CH₃)Polymer B (without CH₃)Rationale for Difference
TGA (Td, 5% wt. loss) ~440 °C~465 °CMethyl group disrupts chain packing, weakening intermolecular forces.
DSC (Tg) ~260 °C~285 °CIncreased free volume due to steric hindrance from the methyl group.
Mechanical Properties: Tensile Testing

The mechanical integrity of a polymer is paramount for structural applications. Tensile testing provides key metrics such as tensile strength, Young's modulus, and elongation at break.[13][14][15]

Protocol 3: Tensile Property Measurement (ASTM D638)

  • Film Casting: Prepare polymer films by casting a 10-15 wt% solution of the polymer in DMAc onto a glass plate. Dry the film in a vacuum oven with a slow temperature ramp up to 200°C to remove the solvent.

  • Specimen Preparation: Cut the films into dumbbell-shaped specimens according to ASTM D638 Type V specifications.[16]

  • Testing: Conduct tensile tests using a universal testing machine at a specified strain rate (e.g., 5 mm/min).[17]

Expected Impact of Methyl Group:

  • Lower Tensile Strength and Modulus: The disruption of hydrogen bonding and chain packing will likely reduce the stress required to deform and break the material.

  • Potentially Higher Elongation at Break: Reduced intermolecular forces may allow for greater chain mobility and extension before failure.

Table 2: Hypothetical Comparative Mechanical Property Data

PropertyPolymer A (with CH₃)Polymer B (without CH₃)Rationale for Difference
Tensile Strength LowerHigherDisrupted hydrogen bonding and chain packing reduce cohesive energy.
Young's Modulus LowerHigherLess efficient stress transfer between chains due to steric hindrance.
Elongation at Break HigherLowerIncreased chain mobility allows for greater deformation before fracture.
Solubility

For many applications, particularly in coatings and membrane formation, polymer solubility is a critical parameter. Aromatic polyamides are notoriously insoluble, a property that can be modulated by structural modifications.[18]

Protocol 4: Solubility Assessment

  • Sample Preparation: Add 10 mg of each polymer to separate vials containing 1 mL of various solvents (e.g., DMAc, NMP, DMSO, THF, Chloroform).

  • Observation: Stir the mixtures at room temperature for 24 hours and observe for dissolution. If not soluble, gently heat to 50°C and observe again.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble.

Expected Impact of Methyl Group:

  • Enhanced Solubility: The steric hindrance from the methyl group is expected to significantly improve solubility. By preventing tight chain packing, it allows solvent molecules to more easily penetrate and solvate the polymer chains.

Table 3: Hypothetical Comparative Solubility Data

SolventPolymer A (with CH₃)Polymer B (without CH₃)Rationale for Difference
DMAc SolubleSolubleCommon solvent for polyamides.
NMP SolubleSolubleCommon solvent for polyamides.
DMSO SolublePartially SolubleMethyl group reduces crystallinity and intermolecular forces.
THF Partially SolubleInsolubleDisruption of chain packing allows less polar solvents to interact.
Chloroform InsolubleInsolubleBoth are likely insoluble in non-polar chlorinated solvents.

Visualizing the Structural Difference

The fundamental reason for the observed property differences lies in how the methyl group affects the polymer chain's conformation and interaction with neighboring chains.

G cluster_0 Polymer B (without CH3): Efficient Packing cluster_1 Polymer A (with CH3): Disrupted Packing a1 ---[NH-CO-Ar-CO-NH-Ar]--- a2 ---[NH-CO-Ar-CO-NH-Ar]--- a1->a2 H-Bonding a3 ---[NH-CO-Ar-CO-NH-Ar]--- a2->a3 H-Bonding b1 ---[NH-CO-Ar-CO-NH-Ar(CH3)]--- b2 ---[NH-CO-Ar-CO-NH-Ar(CH3)]--- b1->b2 Steric Hindrance b3 ---[NH-CO-Ar-CO-NH-Ar(CH3)]--- b2->b3 Steric Hindrance

References

A Comparative Guide to 3,5-Diamino-4-methylbenzoic Acid and 3,5-Diaminobenzoic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials, the architecture of a polymer at the molecular level is paramount. The choice of monomer is the foundational decision that dictates the ultimate performance characteristics of the resulting polymer. This guide provides an in-depth comparison of two critical aromatic diamine monomers: 3,5-Diamino-4-methylbenzoic acid (M-DABA) and its parent compound, 3,5-diaminobenzoic acid (DABA). Both serve as essential building blocks for high-performance polymers such as aromatic polyamides and polyimides, which are indispensable in the aerospace, electronics, and medical industries.

Our analysis will delve into the subtle yet significant impact of the methyl substituent on the 4-position of the benzene ring. We will explore how this modification influences polymerization, solubility, thermal stability, and mechanical properties, supported by experimental data and established scientific principles. This guide is intended for researchers, scientists, and engineers who are actively engaged in the development of next-generation polymers and require a nuanced understanding of monomer selection to achieve specific material outcomes.

The Molecular Distinction: A Tale of a Methyl Group

At first glance, M-DABA and DABA are structurally similar. Both are AB2-type monomers, possessing two amine functional groups and one carboxylic acid group, making them ideal for creating a variety of polymer architectures, from linear to hyperbranched structures. The key difference lies in the methyl group (-CH3) present in M-DABA.

This seemingly minor addition has profound consequences for the polymer's final properties. The methyl group introduces steric hindrance and alters the electronic nature of the aromatic ring, which in turn affects intermolecular and intramolecular interactions. These effects are the primary drivers of the performance differences observed in polymers synthesized from these two monomers.

Polymer_Workflow Monomer Monomer Selection (DABA or M-DABA) + Diacid Chloride Reaction Polycondensation (e.g., Yamazaki-Higashi) Monomer->Reaction Precipitation Precipitation (in non-solvent like Methanol) Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Polymer Pure Polymer Powder Purification->Polymer Characterization Characterization (FTIR, NMR, TGA, DSC) Polymer->Characterization

A Comparative Evaluation of 3,5-Diamino-4-methylbenzoic Acid-Based Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The continuous pursuit of novel dye structures with enhanced performance characteristics and improved environmental profiles is a cornerstone of textile chemistry research. This guide provides an in-depth evaluation of dyes derived from 3,5-Diamino-4-methylbenzoic acid, a versatile dye intermediate. We will explore their synthesis, application, and performance on various textile substrates, offering a comparative analysis against established dye classes. This document is intended for researchers, scientists, and professionals in the fields of textile chemistry and drug development, providing both theoretical insights and practical, validated experimental protocols.

Introduction to this compound Dyes

This compound serves as a foundational building block for a range of dyestuffs, particularly direct dyes. Its molecular structure, featuring two amino groups and a carboxylic acid group, allows for the creation of dyes with good substantivity for cellulosic fibers like cotton. The presence of these functional groups facilitates hydrogen bonding and van der Waals forces between the dye molecule and the fiber, which are the primary mechanisms of adhesion for direct dyes. The inherent characteristics of this intermediate suggest the potential for developing dyes with favorable application properties and fastness characteristics.

Synthesis and Chemical Profile

The synthesis of dyes based on this compound typically involves diazotization of the amino groups followed by coupling with various aromatic compounds (coupling components). The choice of the coupling component is a critical determinant of the final color and dyeing properties of the molecule. This synthetic flexibility allows for the creation of a wide palette of colors from a single intermediate.

cluster_synthesis General Synthesis Pathway intermediate This compound diazotization Diazotization (NaNO2, HCl) intermediate->diazotization diazonium_salt Tetrazonium Salt diazotization->diazonium_salt coupling Coupling Reaction diazonium_salt->coupling dye Azo Dye coupling->dye coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling cluster_interaction Dye-Fiber Interaction Model dye Dye Molecule (-COOH, -NH2 groups) fiber Cellulose Fiber (-OH groups) dye->fiber Interaction h_bond Hydrogen Bonding vdw Van der Waals Forces start Start: Prepare Dyebath step1 Add pre-wetted cotton fabric to the dyebath start->step1 step2 Raise temperature to 90-95°C over 30 minutes step1->step2 step3 Add Glauber's salt (electrolyte) in portions over 30 minutes step2->step3 step4 Hold at 90-95°C for 60 minutes step3->step4 step5 Cool down to 60°C step4->step5 step6 Rinse fabric thoroughly (cold and hot water) step5->step6 end Dry and Condition Fabric step6->end

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of data generated during preclinical and clinical trials is paramount, and this hinges on the robustness of the analytical methods used to quantify the drug and its metabolites. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 3,5-Diamino-4-methylbenzoic acid. Furthermore, it details the critical process of cross-validation, ensuring data integrity when multiple analytical methods are employed across different stages of drug development.

The Central Role of this compound and the Imperative for Validated Assays

This compound is a key chemical entity with potential applications in pharmaceutical development. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of analytical methodology is often dictated by the required sensitivity, selectivity, and the stage of development. As a program progresses, it is not uncommon for analytical methods to evolve or for different laboratories to employ distinct techniques. This necessitates a thorough cross-validation to ensure the interchangeability and consistency of the data generated.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to approach the selection and cross-validation of analytical methods for this compound. We will delve into the theoretical underpinnings of HPLC-UV and LC-MS/MS, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use. The principle lies in the separation of the analyte from other matrix components on a stationary phase, followed by its detection based on the absorption of ultraviolet light.

Experimental Protocol: HPLC-UV

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the matrix).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

Causality Behind Experimental Choices:

The choice of a C18 column is based on the non-polar nature of the stationary phase, which is suitable for retaining and separating moderately polar compounds like this compound. The mobile phase composition is optimized to achieve a good balance between retention time and peak shape. Formic acid is added to control the pH and improve the peak symmetry of the acidic analyte. Acetonitrile is a common organic modifier that provides good elution strength. Protein precipitation is a simple and effective method for sample clean-up in a research and early development setting.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This allows for the precise quantification of analytes even at very low concentrations and in complex biological matrices.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add 10 µL of internal standard solution (a stable isotope-labeled version of the analyte is preferred).

  • Add 250 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 167.1 -> 121.1)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

Causality Behind Experimental Choices:

The use of a UPLC column with smaller particle size allows for faster analysis times and improved resolution. A gradient elution is employed to effectively separate the analyte from matrix interferences and to ensure a sharp peak shape. Liquid-liquid extraction is chosen for its ability to provide a cleaner sample extract compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS. The selection of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Head-to-Head Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) ≥ 0.995≥ 0.998LC-MS/MS generally exhibits a wider dynamic range and better signal-to-noise at the lower end of the curve.
Lower Limit of Quantification (LLOQ) ~10 ng/mL~0.1 ng/mLThe mass spectrometer is inherently more sensitive than a UV detector.
Accuracy (% Bias) Within ±15%Within ±15%Both methods can achieve high accuracy with proper validation.
Precision (% CV) ≤ 15%≤ 15%Both methods can achieve high precision with proper validation.
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the selectivity of mass-to-charge ratio, significantly reducing the risk of interference.
Matrix Effect Low to ModerateCan be SignificantCo-eluting endogenous components can suppress or enhance the ionization of the analyte in LC-MS/MS, requiring careful evaluation.
Throughput LowerHigherUPLC systems used with LC-MS/MS allow for much shorter run times.
Cost (Instrument & Consumables) LowerHigherMass spectrometers are significantly more expensive to purchase and maintain.

Cross-Validation: Bridging the Data Gap

When data from two different analytical methods, such as the HPLC-UV and LC-MS/MS methods described, need to be compared or combined, a cross-validation study is essential.[1] This process ensures that the results are equivalent and interchangeable. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a framework for conducting such studies.[2][3]

Cross-Validation Experimental Protocol
  • Selection of Study Samples: A minimum of 20 incurred samples (samples from study subjects) that have been previously analyzed by the original (reference) method should be selected. These samples should cover the entire calibration range.

  • Sample Analysis: The selected samples are re-analyzed using the new (comparator) method.

  • Data Evaluation: The percentage difference between the concentrations obtained by the two methods is calculated for each sample using the following formula:

  • Acceptance Criteria:

    • The percentage difference for at least 67% of the samples should be within ±20% of the mean concentration.[2]

    • The data should be plotted to visually assess for any systematic bias.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc uv UV Detection (254 nm) hplc->uv data Data Acquisition & Processing uv->data LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis plasma_lcms Plasma Sample lle Liquid-Liquid Extraction (MTBE + IS) plasma_lcms->lle centrifuge_lcms Centrifugation lle->centrifuge_lcms evap_lcms Evaporation centrifuge_lcms->evap_lcms recon_lcms Reconstitution evap_lcms->recon_lcms uplc UPLC Separation (C18 Column) recon_lcms->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms data_lcms Data Acquisition & Processing msms->data_lcms CrossValidation_Workflow ref_method Reference Method Analysis (e.g., HPLC-UV) incurred_samples Select ≥ 20 Incurred Samples ref_method->incurred_samples data_eval Calculate % Difference ref_method->data_eval comp_method Comparator Method Analysis (e.g., LC-MS/MS) incurred_samples->comp_method comp_method->data_eval acceptance Acceptance Criteria Met? (≥67% within ±20%) data_eval->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancy acceptance->fail No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Diamino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the proper disposal of 3,5-Diamino-4-methylbenzoic acid, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

This compound belongs to the primary aromatic amine (PAA) class of compounds. These substances are foundational in various syntheses but are also recognized for their potential health and environmental hazards.[1][2][3] Many aromatic amines are known or suspected carcinogens and mutagens, and they are readily absorbed through the skin.[2] Furthermore, their release into the environment can be toxic to aquatic life.[2][3] Therefore, a rigorous and well-understood disposal plan is not merely a procedural formality but a critical component of responsible science.

Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's risk profile is essential. While specific toxicological data for this compound may be limited, the hazards associated with its chemical class—primary aromatic amines—and closely related analogs provide a strong basis for assessment.

Key Hazards Associated with Aromatic Amines:

  • Health Hazards: Potential for skin and serious eye irritation.[4][5][6] Inhalation may cause respiratory irritation.[5][6] Due to their chemical class, there is concern for potential carcinogenicity and mutagenicity, making dermal absorption a significant risk.[2]

  • Environmental Hazards: Aromatic amines can be harmful or toxic to aquatic organisms, and their improper release must be avoided.[2][7] The allocation of waste identity numbers for similar compounds often includes ecotoxicity (HP 14) as a hazardous property.[7]

  • Chemical Hazards: The compound may be combustible and can emit toxic fumes, including nitrogen oxides and carbon oxides, upon decomposition by heat or fire.[4][5][8] It should be stored away from strong oxidizing agents.[5]

Hazard Category Potential Risk Primary Mitigation Strategy
Human Health Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential Mutagenicity/CarcinogenicityUse of appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[9][10]
Environmental Harmful to aquatic life.[11]Strict prohibition of drain or trash disposal.[7][12] All waste must be collected as hazardous.
Physical/Chemical Combustible solid; may emit toxic fumes upon heating.[8]Store away from heat and ignition sources. Keep away from incompatible materials like strong oxidizing agents.[5][6]

Core Principles of Compliant Chemical Disposal

The disposal of laboratory waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12][13] The following principles form the bedrock of a compliant and safe disposal workflow.

  • Waste Characterization: The generator of the waste (the researcher) is responsible for determining if it is hazardous. Based on its properties as an aromatic amine, this compound waste must be managed as hazardous.

  • Segregation: Never mix incompatible waste streams.[14] Waste containing this compound should be segregated from other chemical wastes unless they are known to be compatible. Specifically, keep it separate from acids, bases, and oxidizing agents.[14]

  • Containment: Waste must be stored in containers that are durable, leak-proof, and chemically compatible with the waste.[12][13] The original product container is often a suitable choice for collecting the waste if it is in good condition.[14]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents, and an indication of the associated hazards.[15]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow from the point of generation to final removal.

Step 1: Prepare for Waste Collection (Prior to Generation)
  • Select a Waste Container: Choose a container made of compatible material (e.g., the original container, or a new polyethylene or glass container for solids). Ensure it has a secure, tight-fitting lid.[12][14] Do not use food-grade containers.[14]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[16] Fill in your name, lab location, and the chemical name: "this compound." Leave the date blank for now.

Step 2: Collect the Waste
  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is appropriate for incidental contact).[9]

  • Deposit Waste:

    • Unused/Expired Product: If disposing of the original product, place the entire container into a secondary containment bin and manage it as hazardous waste. If the original container is compromised, transfer the solid to your pre-labeled waste container.

    • Contaminated Labware (e.g., weigh boats, gloves, wipes): Collect all solid materials contaminated with the compound in the designated, pre-labeled solid waste container. Use dry clean-up procedures and avoid generating dust.

    • Solutions: Collect aqueous or solvent solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams. Label all components on the tag. Under no circumstances should this material be disposed of down the drain. [7]

  • Secure the Container: After adding waste, securely close the container lid. The container must remain closed at all times except when actively adding waste.[14]

Step 3: Store Waste in a Satellite Accumulation Area (SAA)
  • Designate the SAA: The SAA is the location in the lab, at or near the point of generation, where waste is temporarily stored.[14][15] It must be under the control of lab personnel.

  • Proper Storage: Place the sealed waste container in your designated SAA. If storing liquid waste, the container must be in a secondary containment tray to prevent spills.[13]

  • Monitor Accumulation: You may accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[15] However, for practical lab purposes, request a pickup long before this volume is reached.

Step 4: Arrange for Final Disposal
  • Date the Label: Once the container is full OR you are finished generating this type of waste, write the current date on the hazardous waste label. This is the "accumulation start date."

  • Request Pickup: Contact your institution's EHS department or hazardous waste contractor to schedule a waste pickup.[16] Follow their specific procedures, which may involve an online request form.

  • Maintain Records: Keep a copy of the waste pickup request for your records, in accordance with your institutional and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated labware) B Is the waste solid or liquid? A->B C Collect in a designated, compatible SOLID hazardous waste container. B->C Solid D Collect in a designated, compatible LIQUID hazardous waste container. B->D Liquid E Is the container properly labeled with 'Hazardous Waste' and all chemical constituents? C->E D->E F Affix a completed Hazardous Waste Label. E->F No G Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. E->G Yes F->G H Is the container full or is the experiment complete? G->H I Date the label and request pickup from your institution's EHS department or licensed waste contractor. H->I Yes J Continue to add waste as needed. Keep container securely closed. H->J No J->G

Caption: Decision flowchart for proper laboratory disposal of this compound.

Emergency Procedures: Spill Management

In the event of a minor spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat. If there is a risk of dust inhalation, a respirator may be necessary.

  • Contain the Spill: Use dry methods. Do NOT use water. Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Clean Up: Carefully sweep the material into a dustpan and place it in your pre-labeled hazardous waste container. Avoid any actions that could generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your lab supervisor and EHS department, following institutional policy.

For major spills, evacuate the area, alert personnel, and contact your institution's emergency response team immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.